molecular formula Cl2H8NiO4 B15478396 Nickel chloride tetrahydrate CAS No. 34304-82-0

Nickel chloride tetrahydrate

Cat. No.: B15478396
CAS No.: 34304-82-0
M. Wt: 201.66 g/mol
InChI Key: JVYLIMILBNDJRH-UHFFFAOYSA-L
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Description

Significance and Contemporary Research Trajectories in Nickel(II) Coordination Chemistry

Nickel(II) coordination chemistry is a vibrant and evolving field of study, driven by the diverse applications of nickel complexes in catalysis, materials science, and organic synthesis. guidechem.com The ability of nickel to exist in multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), and Ni(III), allows for its participation in a wide array of catalytic cycles, including cross-coupling reactions, hydrogenation, and polymerization. acs.orgnih.govyoutube.com Contemporary research is increasingly focused on developing well-defined nickel catalysts that offer enhanced reactivity, selectivity, and stability, often as a more sustainable and cost-effective alternative to precious metal catalysts like palladium. acs.org

A significant trajectory in this area is the design and synthesis of novel ligand frameworks that can fine-tune the electronic and steric properties of the nickel center. nih.gov This includes the exploration of N-heterocyclic carbenes (NHCs), phosphines, and various Schiff base ligands to create robust and efficient catalytic systems. nih.govrsc.orgrsc.org Researchers are also investigating the role of the coordination geometry—such as square planar, tetrahedral, and octahedral—on the catalytic activity and reaction mechanisms. acs.orgwikipedia-on-ipfs.org For instance, square-planar nickel(II) complexes are often precursors to catalytically active Ni(0) species, and the ability to access different geometries can influence substrate binding and product formation. acs.org

Furthermore, the push towards more sustainable chemical processes has spurred interest in developing nickel catalysts that can operate under milder reaction conditions and in more environmentally benign solvents. This includes the exploration of electrochemical methods to drive nickel-catalyzed reactions, which can avoid the use of stoichiometric chemical reductants or oxidants. nih.gov The study of metallopolymers containing nickel coordination complexes is another burgeoning area, with potential applications in energy storage and electrochromic devices. nih.gov

Overview of Nickel(II) Halide Hydrates in Scientific Inquiry

Nickel(II) halide hydrates, particularly nickel(II) chloride and its various hydrated forms, are fundamental compounds in the study of nickel chemistry. wikipedia.org These compounds serve as readily available and inexpensive starting materials for the synthesis of a vast number of nickel complexes. wikipedia-on-ipfs.orgyoutube.com The most common hydrate (B1144303) is nickel(II) chloride hexahydrate (NiCl₂·6H₂O), which is a green crystalline solid. wikipedia.org However, other hydrates, including the dihydrate (NiCl₂·2H₂O) and the tetrahydrate (NiCl₂·4H₂O), are also known and have been the subject of scientific investigation. wikipedia-on-ipfs.orgwikipedia.org

Research on nickel(II) halide hydrates extends to their thermal behavior, magnetic properties, and spectroscopic characteristics. immt.res.inresearchgate.net Thermal analysis studies have elucidated the stepwise dehydration of these hydrates upon heating, providing insights into their stability and the structural changes that occur. immt.res.inakjournals.comscite.ai Magnetic studies have explored the magnetic ordering and exchange interactions in these compounds, which are dependent on the arrangement of the nickel ions in the crystal lattice. researchgate.net Spectroscopic investigations, particularly UV-Visible spectroscopy, have been instrumental in characterizing the coordination environment of the nickel(II) ion in solution and in the solid state. researchgate.net

Methodological Paradigms in Nickel(II) Chloride Tetrahydrate Investigations

The investigation of nickel(II) chloride tetrahydrate (NiCl₂·4H₂O) employs a range of sophisticated analytical and characterization techniques to elucidate its structure, properties, and reactivity. While less common than the hexahydrate, the tetrahydrate is a key intermediate in the dehydration of the hexahydrate and its study provides valuable insights into the behavior of nickel chloride hydrates. guidechem.comwikipedia.org

Key Investigational Methods:

X-ray Diffraction (XRD): This is a fundamental technique for determining the crystal structure of NiCl₂·4H₂O, revealing the arrangement of the nickel, chloride, and water molecules in the solid state. immt.res.in

Thermal Analysis (TG/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition pathways of the tetrahydrate, showing the temperatures at which it loses water molecules. immt.res.inakjournals.comscite.ai

Spectroscopy:

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the water and Ni-Cl bonds, helping to understand the coordination environment of the nickel ion. immt.res.in

UV-Visible Spectroscopy: This method is used to study the electronic transitions of the nickel(II) ion, which are sensitive to its coordination geometry. researchgate.net

Magnetic Susceptibility Measurements: These measurements provide information about the magnetic properties of the compound, such as whether it is paramagnetic or exhibits magnetic ordering at low temperatures. researchgate.net

Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox behavior of nickel(II) in the tetrahydrate, particularly when it is used as a precursor in electrochemical applications. researchgate.netrsc.org

These methodological approaches, often used in combination, provide a comprehensive understanding of the physical and chemical properties of nickel(II) chloride tetrahydrate and its role within the broader context of nickel(II) halide hydrate chemistry.

Properties

CAS No.

34304-82-0

Molecular Formula

Cl2H8NiO4

Molecular Weight

201.66 g/mol

IUPAC Name

dichloronickel;tetrahydrate

InChI

InChI=1S/2ClH.Ni.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2

InChI Key

JVYLIMILBNDJRH-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.Cl[Ni]Cl

Origin of Product

United States

Synthetic Methodologies and Crystallization Techniques

Controlled Synthesis Pathways for Nickel(II) Chloride Tetrahydrate and Analogues

The formation of nickel(II) chloride tetrahydrate and its analogues can be achieved through various synthetic strategies, each offering distinct advantages in terms of product morphology, purity, and reaction efficiency. These methods range from traditional solution-based crystal growth to more advanced techniques for fabricating nanoscale materials.

Solution-Based Crystal Growth Processes (e.g., Slow Evaporation, Hydrothermal)

Solution-based methods are fundamental to the preparation of high-purity crystalline nickel(II) chloride hydrates.

Slow Evaporation: This technique involves dissolving a nickel salt, such as nickel chloride hexahydrate, in a suitable solvent, often an aqueous solution, and allowing the solvent to evaporate slowly. youtube.com This gradual process facilitates the formation of well-defined crystals. For instance, dissolving nickel(II) chloride hexahydrate in an aqueous solution and allowing for slow evaporation can yield green crystals of the tetrahydrate. wikipedia.org The final crystal structure and hydration state can be influenced by factors such as temperature and the presence of other solutes. nist.gov

Hydrothermal Synthesis: This method utilizes elevated temperatures and pressures to increase the solubility of reactants and promote crystal growth. In the context of nickel chloride, hydrothermal techniques are often employed to synthesize complex nickel-containing materials and coordination compounds. nih.govnih.govmdpi.com For example, nickel nanoparticles have been synthesized via a one-pot hydrothermal method using nickel(II) chloride hexahydrate as a precursor and a borane-ammonia complex as a reducing agent. nih.govnih.gov The temperature and concentration of reactants can be controlled to influence the size and morphology of the resulting particles. nih.govnih.gov Spectroscopic studies of nickel(II) chloride solutions under hydrothermal conditions have revealed the formation of various chloro-complexes, such as NiCl+, NiCl2(aq), and NiCl3−, as temperature and chloride concentration increase. researchgate.netresearchgate.net

Method Precursor Key Parameters Product Reference
Slow EvaporationNickel(II) chloride hexahydrateAmbient temperature, slow solvent removalCrystalline nickel chloride hydrate (B1144303) youtube.com
HydrothermalNickel(II) chloride hexahydrate, Borane-ammonia complex80-140°C, varying precursor ratiosSpherical nickel nanoparticles nih.govnih.gov
HydrothermalNickel chloride, Triethanolamine200°C, varying reactant concentrationsNickel oxide nanopowders mdpi.com

Chemical Reduction Strategies for Nickel Nanostructure Fabrication

Chemical reduction is a widely employed bottom-up approach for the synthesis of nickel nanostructures, where nickel(II) ions from a precursor like nickel chloride are reduced to metallic nickel (Ni0).

Common reducing agents include hydrazine (B178648) hydrate, sodium borohydride (B1222165), and primary amines. eurekaselect.comresearchgate.net The choice of reducing agent, solvent, and the presence of capping agents or surfactants play a crucial role in controlling the size, shape, and stability of the resulting nanoparticles.

For instance, nickel nanoparticles have been synthesized by the chemical reduction of nickel chloride hexahydrate using hydrazine hydrate as the reducing agent in ethylene (B1197577) glycol. eurekaselect.comijera.comnih.gov The addition of sodium hydroxide (B78521) is often necessary to maintain an alkaline environment. eurekaselect.comnih.gov Polyvinylpyrrolidone (B124986) (PVP) can be used as a capping agent to prevent the agglomeration of the nanoparticles. researchgate.netijera.com The molar ratio of the reducing agent to the nickel salt and the reaction temperature are critical parameters that influence the final particle size. ijera.comnih.gov Another approach involves the use of lithium powder and a catalytic amount of an arene in THF at room temperature to reduce nickel(II) chloride. scilit.com

Reducing Agent Precursor Solvent/Medium Capping Agent Key Findings Reference
Hydrazine HydrateNickel chloride hexahydrateEthylene GlycolNoneNaOH is necessary for pure Ni nanoparticle formation. eurekaselect.comnih.gov
Hydrazine HydrateNickel chloride hexahydrateEthylene GlycolPolyvinylpyrrolidone (PVP)Increasing the hydrazine to nickel chloride ratio decreases crystal size. ijera.com
Sodium BorohydrideNickel chlorideAqueousPoly(N-vinylpyrrolidone) (PVP)Produces nanoparticles with a medium diameter of 3.8 nm. nih.gov
Lithium PowderNickel(II) chlorideTetrahydrofuran (THF)Arene (catalytic)Straightforward preparation of Ni(0) nanoparticles <6 nm. scilit.com

Polyol Methods and Other Colloidal Approaches for Nanoparticle Synthesis

The polyol method is a versatile colloidal approach where a polyol, such as ethylene glycol or diethylene glycol, serves as both the solvent and the reducing agent. mdpi.comukm.my This method allows for the synthesis of a wide variety of metallic nanostructures with controlled morphologies.

In a typical polyol synthesis of nickel nanoparticles, nickel chloride is heated in a polyol. ukm.my The reaction time and temperature are key parameters that affect the particle size and distribution. ukm.myresearchgate.net For example, a rapid synthesis route at approximately 180°C in a mixture of ethylene glycol and hydrazine has been reported to produce pure nickel nanoparticles within 15 minutes. ukm.myresearchgate.net The addition of other reagents, like sodium hydroxide, can act as a catalyst for the nanoparticle formation. ijtrd.com

Flower-like and urchin-like nickel nanostructures have been synthesized using a surfactant-free solvothermal polyol method with 1,2-propanediol as both the reducing agent and solvent. mdpi.com

Polyol Precursor Reducing Agent Key Parameters Nanostructure Morphology Reference
Ethylene GlycolNickel chlorideHydrazine~180°C, 15 min reaction timeNanoparticles with narrow size distribution ukm.myresearchgate.net
1,2-PropanediolNickel chloride1,2-PropanediolSolvothermal, with/without waterFlower-like and urchin-like mdpi.com
Ethylene GlycolNickel sulfate (B86663)HydrazineMagnetic field assistanceNanowires mdpi.com

Microwave-Assisted Synthetic Routes for Nickel(II) Complexes

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing nickel(II) complexes. sdiarticle4.comresearchgate.net This technique often leads to shorter reaction times, higher yields, and is considered a more environmentally friendly approach compared to conventional heating methods. sdiarticle4.comresearchgate.net

The synthesis of mixed-ligand Ni(II) complexes has been successfully achieved using microwave irradiation. sdiarticle4.comresearchgate.net For example, reacting an aqueous solution of nickel(II) chloride hexahydrate with ligands such as 2-amino-6-methyl pyrimidine-4-ol and various amino acids under microwave irradiation for a few minutes can produce the desired complexes in high yields. sdiarticle4.com Similarly, solvent-free microwave-assisted synthesis has been employed to prepare polynuclear Ni(II) complexes. ub.edu This involves mixing the nickel precursor, such as [Ni(OH)2]·xH2O derived from NiCl2·6H2O, with the desired ligands and irradiating the mixture in a microwave reactor. ub.edu

Reactants Method Reaction Time Yield Key Advantage Reference
NiCl2·6H2O, 2-amino-6-methyl pyrimidine-4-ol, amino acidsMicrowave4-7 min~90%Rapid, high yield, eco-friendly sdiarticle4.comresearchgate.net
[Ni(OH)2]·xH2O, 6-chloro-2-hydroxypyridine (chp)Solvent-free microwave10 min-Avoids solvent waste ub.edu
Hydrated NiCl2, Schiff base ligandMicrowave1-2 minHighShorter reaction time bhu.ac.in

Design and Preparation of Novel Nickel(II) Coordination Compounds Featuring Halide and Aqua Ligands

The design and synthesis of novel nickel(II) coordination compounds with halide (e.g., Cl⁻) and aqua (H₂O) ligands are of significant interest due to their diverse structural chemistry and potential applications in catalysis and materials science. luc.eduresearchgate.net The coordination environment around the Ni(II) center can be tuned by the choice of co-ligands, leading to complexes with different geometries, such as octahedral, square planar, or tetrahedral. chemijournal.comjocpr.com

The synthesis of these complexes often involves the reaction of a nickel(II) salt, like nickel chloride hexahydrate, with various organic ligands in a suitable solvent. chemijournal.comresearchgate.net For example, mixed-ligand nickel(II) complexes have been synthesized using pyridine-2,5-dicarboxylic acid N-oxide and either 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, starting from NiCl2·6H2O. researchgate.net The resulting crystal structures can exhibit interesting supramolecular assemblies through hydrogen bonding and π-π stacking interactions. researchgate.net

The coordination of water molecules is a common feature in these complexes, often completing the coordination sphere of the nickel ion. chemijournal.comjocpr.comresearchgate.net The number of coordinated water molecules can be influenced by the reaction conditions and the nature of the other ligands present. chemijournal.comjocpr.com In some cases, halide ions from the nickel salt are directly incorporated into the coordination sphere of the final complex. luc.edu

Nickel Source Primary Ligand Co-Ligand Resulting Complex Geometry Reference
NiCl2·6H2OPyridine-2,5-dicarboxylic acid N-oxide2,2'-bipyridine / 1,10-phenanthrolineOctahedral researchgate.net
Nickel chloride heptahydrate2-hydroxy-4,5-dimethylacetophenone substituted hydrazones-Octahedral chemijournal.com
Nickel(II) chloride2'-Hydroxychalcones-Octahedral jocpr.com
CztBu(PyriPr)2NiX (X=Cl, Br, I)NNN pincer ligandTHFFour- and five-coordinate luc.edu

Structural Elucidation and Crystallographic Investigations

Single-Crystal X-ray Diffraction Studies of Nickel(II) Chloride Hydrate (B1144303) Systems

Single-crystal X-ray diffraction is a powerful technique that provides definitive information about the three-dimensional structure of a crystalline solid.

Early structural studies of nickel chloride hydrates have occasionally reported incorrect space groups. For instance, a previous study of what was believed to be the tetrahydrate was later found to be the hexahydrate, with an incorrect initial assignment of a tetragonal space group. gla.ac.uk More precise investigations have correctly identified the crystal system and space group for various nickel chloride hydrates.

For nickel chloride tetrahydrate, detailed X-ray diffraction studies have established that it crystallizes in the monoclinic system. gla.ac.uk The space group has been determined to be P2₁/n. gla.ac.uk This is an alternative setting for the more commonly cited P2₁/a space group, chosen to provide a unit cell angle closer to 90°. gla.ac.uk The asymmetric unit of NiCl₂·4H₂O contains one nickel atom, two chloride atoms, and four water molecules. gla.ac.uk

It is worth noting that other hydrated forms of nickel chloride also exhibit monoclinic crystal systems. For example, nickel chloride hexahydrate (NiCl₂·6H₂O) crystallizes in the monoclinic space group C2/m. semanticscholar.orgresearchgate.net The anhydrous form, NiCl₂, in contrast, adopts a trigonal (rhombohedral) crystal system with the space group R-3m. osti.gov

Table 1: Crystallographic Data for Nickel Chloride Hydrates
CompoundCrystal SystemSpace GroupReference
NiCl₂·4H₂OMonoclinicP2₁/n gla.ac.uk
NiCl₂·6H₂OMonoclinicC2/m semanticscholar.orgresearchgate.net
NiCl₂ (anhydrous)TrigonalR-3m osti.gov

In this compound, the nickel(II) ion is at the center of a coordination complex. Single-crystal X-ray diffraction reveals that the nickel ion is octahedrally coordinated. gla.ac.uknih.gov The coordination sphere is composed of four water molecules and two chloride ions, resulting in a neutral complex with the formula [Ni(H₂O)₄Cl₂]. gla.ac.uknih.gov

The arrangement of the ligands around the central nickel atom is specific. The two chloride ions occupy trans positions in the octahedron, meaning they are on opposite sides of the nickel ion. wikipedia.org This is also observed in the hexahydrate, which consists of discrete trans-[NiCl₂(H₂O)₄] molecules. wikipedia.orgchemkits.eu

The bond topology within the [Ni(H₂O)₄Cl₂] complex involves direct bonds between the nickel atom and the oxygen atoms of the four water molecules, as well as the two chloride ions. The coordination of the water molecules to the nickel ion is not uniform; two are coordinated in a tetrahedral-like fashion, while the other two are trigonally coordinated. gla.ac.uknih.gov

Powder X-ray Diffraction Applications in Material Phase and Crystallite Size Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. latech.edu It is particularly useful for phase identification, determination of lattice parameters, and analysis of crystallite size. latech.eduresearchgate.net

In the context of nickel chloride hydrates, PXRD can be used to distinguish between the different hydrated forms (e.g., dihydrate, tetrahydrate, hexahydrate) and the anhydrous form, as each has a unique diffraction pattern. wikipedia.orgresearchgate.net For instance, the dehydration of nickel chloride hexahydrate to the tetrahydrate and subsequently to other forms can be monitored by observing the changes in the PXRD pattern. researchgate.net

Furthermore, the width of the diffraction peaks in a PXRD pattern is inversely related to the size of the crystalline domains, or crystallites. researchgate.net By applying the Debye-Scherrer equation or more advanced methods, the average crystallite size of a powdered sample of this compound can be estimated. researchgate.netresearchgate.net This is particularly relevant when studying nanomaterials or samples that have undergone specific processing steps that might affect their crystallinity. researchgate.net

Advanced Charge Density Analysis and Electron Distribution Mapping

Advanced crystallographic techniques allow for the detailed mapping of electron density within a crystal, providing insights into chemical bonding and the distribution of charge. For this compound, charge density analysis has been performed using high-resolution single-crystal X-ray diffraction data collected at both room temperature (295 K) and low temperature (30 K). gla.ac.uknih.gov

These studies reveal the polarization of electron density due to the influence of the nickel ion. In the coordinated water molecules, the lone-pair electron density on the oxygen atoms is distorted. For the tetrahedrally coordinated water molecules, two distinct peaks in the lone-pair region are observed, whereas the trigonally coordinated water molecules show only one. gla.ac.uknih.gov

Spectroscopic Probes for Structural Conformations

Spectroscopic techniques provide complementary information to diffraction methods for understanding the structure of this compound. Vibrational spectroscopy, such as Raman and infrared (IR) spectroscopy, is sensitive to the local environment and bonding within the crystal. researchgate.netnih.gov

The spectral characteristics of nickel chloride hexahydrate are primarily determined by the [Ni(H₂O)₆]²⁺ complex ion in solution, while in the crystalline state, it is the neutral [Ni(H₂O)₄Cl₂] complex that dictates the properties. researchgate.net The absorption peak in the UV-visible spectrum of the NiCl₂·6H₂O crystal is significantly red-shifted compared to nickel sulfate (B86663) solutions, indicating a different coordination environment for the nickel ion. researchgate.net

Raman spectroscopy of anhydrous NiCl₂ has been used to identify the characteristic phonon modes of the crystal lattice. researchgate.net While specific spectroscopic data for the tetrahydrate is less commonly reported, the principles remain the same. The vibrational frequencies of the O-H bonds in the water molecules and the Ni-O and Ni-Cl bonds would provide information about their respective strengths and the influence of the crystal environment.

Infrared Spectroscopic Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing insight into the bonding and structure of compounds like this compound. The IR spectrum is dominated by the vibrational modes of the coordinated water molecules.

The presence of water of hydration is clearly identified by several characteristic absorption bands. researchgate.net A very broad and intense absorption in the high-frequency region, with distinct maxima around 3425 cm⁻¹ and 3190 cm⁻¹, corresponds to the asymmetric and symmetric valence vibrations (O-H stretching) of the coordinated water molecules. researchgate.net The significant broadening of these bands is indicative of strong hydrogen bonding within the crystal lattice.

A sharp and intense absorption band centered at approximately 1630 cm⁻¹ is assigned to the scissoring or bending deformation vibration (δ(H₂O)) of the water molecules. researchgate.net The presence of combination bands, such as the one observed around 2070 cm⁻¹, arises from the sum of librational and deformational vibrations of the water molecules. researchgate.net In the low-frequency region of the spectrum, bands corresponding to the librational modes of coordinated water molecules (rocking, wagging, and twisting) can be observed. researchgate.net These findings from FTIR analysis are crucial for confirming the presence and nature of water coordination in the complex.

Table 1: Characteristic Infrared Absorption Bands for Nickel Chloride Hydrate

Vibrational Mode Wavenumber (cm⁻¹) Description
O-H Stretching (ν) 3190 - 3425 Asymmetric and symmetric valence vibrations of coordinated H₂O molecules.
H-O-H Bending (δ) ~1630 Scissoring deformation of coordinated H₂O molecules.
Combination Band ~2070 Sum of librational and deformational vibrations.
Librational Modes Low-frequency region Rocking, wagging, and twisting of coordinated H₂O molecules.

Data sourced from studies on nickel chloride hydrates. researchgate.net

X-ray Absorption Spectroscopy for Local Structure Determination

X-ray Absorption Spectroscopy (XAS) provides precise information about the local geometric and electronic structure around a specific atom. For this compound, Ni K-edge XAS studies are instrumental in determining the coordination environment of the nickel(II) ion.

The fundamental structural unit identified by X-ray diffraction is the trans-[Ni(H₂O)₄Cl₂] complex, where the Ni²⁺ ion is in an octahedral environment, bonded to four oxygen atoms from water molecules and two chloride ions. gla.ac.uknih.gov XAS studies on concentrated aqueous solutions of NiCl₂, which contain similar local coordination complexes, corroborate this structure. The analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum allows for the determination of bond distances and coordination numbers.

These studies confirm that the first coordination shell around the Ni(II) ion is composed of both oxygen and chlorine atoms. The Ni-O bond distance for the coordinated water molecules is consistently determined to be approximately 2.07 Å. nih.govnih.gov In solutions with high chloride concentration, where the formation of chloro-complexes is significant, a Ni-Cl bond distance of about 2.35 Å has been measured. nih.govnih.gov While these measurements are from concentrated solutions, they provide the most accurate available data for the bond lengths within the [Ni(H₂O)₄Cl₂] complex that constitutes the tetrahydrate solid. X-ray Absorption Near Edge Structure (XANES) analysis further supports the octahedral coordination geometry of the Ni(II) center. nih.govnih.gov

Table 2: Local Coordination Environment of Ni(II) from XAS Data

Parameter Value Description
Coordination Geometry Octahedral Confirmed by XANES and X-ray diffraction. gla.ac.uknih.gov
First Shell Atoms 4 Oxygen, 2 Chlorine From the trans-[Ni(H₂O)₄Cl₂] complex. gla.ac.uknih.gov
Ni-O Bond Distance ~2.07 Å Distance to oxygen atoms of the four coordinated water molecules. nih.govnih.gov
Ni-Cl Bond Distance ~2.35 Å Distance to the two coordinated chloride ions. nih.govnih.gov

Bond distances are derived from XAS studies of concentrated NiCl₂ solutions containing related complexes. nih.govnih.gov

Nuclear Magnetic Resonance Spectroscopic Characterization of Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures in solution. However, its application to this compound is complicated by the nature of the nickel(II) ion. Ni(II) is a paramagnetic d⁸ metal ion, which has unpaired electrons. huji.ac.il The magnetic field generated by these unpaired electrons causes very large shifts (hyperfine shifts) and significant broadening of NMR signals for nuclei in close proximity, often rendering them unobservable on standard high-resolution NMR spectrometers. huji.ac.il

Despite these challenges, ¹H NMR spectroscopy has been successfully applied to study the ligand environments in other paramagnetic octahedral nickel(II) complexes in solution. scispace.com These studies provide a framework for how the ligand environment in the [Ni(H₂O)₄Cl₂] complex could be characterized. The protons of the coordinated water molecules would exhibit hyperfine-shifted resonances, moving them far outside the typical chemical shift range for diamagnetic molecules. The relaxation times (T₁) of these shifted protons provide information about the proton-to-metal distance.

Furthermore, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), have proven effective in assigning the hyperfine-shifted resonances in paramagnetic Ni(II) complexes. scispace.com For a dissolved [Ni(H₂O)₄Cl₂] species, a COSY experiment could potentially distinguish between the signals of the four coordinated water ligands, providing insight into their specific electronic environments, although such a study on the tetrahydrate itself has not been reported in the literature. scispace.com

Coordination Chemistry and Complexation Dynamics of Nickel Ii Chloride Tetrahydrate

Ligand Field Theory Applications in Nickel(II) Coordination

Ligand Field Theory (LFT) is a theoretical model that combines principles from crystal field theory and molecular orbital theory to describe the electronic structure of transition metal complexes. britannica.comwikipedia.org It provides a framework for understanding the magnetic, optical, and chemical properties of these compounds by considering the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. britannica.com For the nickel(II) ion, with its d⁸ electron configuration, LFT is crucial for explaining the properties of its complexes.

In an isolated, gaseous Ni²⁺ ion, the five d-orbitals are degenerate, meaning they have the same energy. However, when surrounded by ligands in a complex, this degeneracy is lifted. The pattern of splitting of the d-orbital energies is determined by the geometry of the coordination sphere. britannica.comlibretexts.org

Octahedral Complexes: In an octahedral field, as is common for Ni(II) complexes like [Ni(H₂O)₆]²⁺, the d-orbitals split into two sets: a lower-energy triply degenerate set (t₂g: dxy, dxz, dyz) and a higher-energy doubly degenerate set (eg: dz², dx²-y²). libretexts.org The energy difference between these sets is denoted as Δo (the octahedral splitting parameter). For a d⁸ ion like Ni(II) in an octahedral field, the electron configuration is t₂g⁶eg². This configuration, with two unpaired electrons in the eg orbitals, explains why most octahedral Ni(II) complexes are paramagnetic. Crystal Field Theory (CFT), a simpler electrostatic model, also supports the preference of d⁸ ions for octahedral geometry over square planar arrangements. researchgate.net

Tetrahedral and Square Planar Complexes: While octahedral geometry is most common, Ni(II) can also form tetrahedral and square planar complexes. Tetrahedral complexes also have a t₂g-eg split, but the splitting (Δt) is smaller than in octahedral fields. Square planar complexes exhibit a more complex splitting pattern. LFT helps to rationalize why certain ligands favor one geometry over another. Strong-field ligands can cause a large energy splitting, leading to spin pairing and the formation of diamagnetic, square planar complexes.

LFT also explains the origin of color in transition metal complexes. The absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital (a d-d transition). The energy of the absorbed light corresponds to the ligand field splitting energy (Δ). For example, the green color of aqueous solutions of nickel(II) chloride is due to the absorption of light in the red region of the spectrum, corresponding to d-d transitions within the [Ni(H₂O)₆]²⁺ aqua ion.

Formation and Stability of Aqueous Nickel(II)-Chloride Complexes

In aqueous solutions containing chloride ions, the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, can undergo stepwise substitution of water ligands by chloride ions. This results in the formation of a series of nickel(II)-chloride complexes, establishing a dynamic equilibrium that is dependent on factors like chloride concentration and temperature.

The identification and quantification of the different nickel-chloride species in solution are achieved primarily through spectroscopic techniques. UV-Visible and X-ray Absorption Spectroscopy (XAS) are particularly powerful tools for this purpose.

UV-Visible spectroscopy reveals that as the chloride concentration or temperature increases, the absorption spectrum of the solution exhibits a systematic red-shift (a shift to lower energy). researchgate.net This spectral evolution is indicative of changes in the coordination environment of the Ni(II) ion. By analyzing these changes, researchers can identify the specific complexes present, which include NiCl⁺, NiCl₂(aq), and NiCl₃⁻. researchgate.net At ambient temperatures, the fully hydrated [Ni(H₂O)₆]²⁺ ion is the dominant species across a wide range of NiCl₂ concentrations. nih.govnih.govsemanticscholar.org However, subtle changes in spectroscopic data at high salinities are consistent with the formation of small quantities of the inner-sphere complex, NiCl⁺. nih.govsemanticscholar.org

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides direct information about the local structure around the nickel atom, such as coordination numbers and bond distances. nih.govnih.gov These studies confirm that at room temperature, Ni(II) maintains a six-coordinate, octahedral geometry, even at high concentrations. nih.govsemanticscholar.org However, at elevated temperatures (above ~200°C), tetrahedral species such as [NiCl₂(H₂O)₂] and the distorted tetrahedral complex [NiCl₃(H₂O)]⁻ become increasingly significant. researchgate.net

The formation constants (K) for these complexation equilibria can be determined by fitting the spectroscopic data to chemical models. researchgate.netmdpi.com

Table 1: Aqueous Nickel(II)-Chloride Species and Formation Constants

ReactionLog₁₀ K (25 °C)TechniqueReference
Ni²⁺ + Cl⁻ ⇌ NiCl⁺-0.56MSE Model nih.gov
Ni²⁺ + 2Cl⁻ ⇌ NiCl₂(aq)-1.70MSE Model nih.gov
Species identified at higher temperatures (>200 °C)
Ni²⁺ + 3Cl⁻ ⇌ NiCl₃⁻UV-Vis researchgate.net
Geometry of NiCl₂(aq) can transition to tetrahedral
[NiCl₂(H₂O)₄]⁰ (octahedral) ⇌ [NiCl₂(H₂O)₂]⁰ (tetrahedral) + 2H₂OXAS researchgate.net

The study of complexation equilibria over a range of temperatures allows for the determination of key thermodynamic parameters that govern the spontaneity and nature of the reactions. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) provide insight into the driving forces behind complex formation.

The formation constants (K) are directly related to the standard Gibbs free energy change by the equation ΔG° = -RTlnK. By measuring K at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be calculated using the van't Hoff equation.

Studies have shown a linear relationship between the enthalpies and entropies of activation for reactions at Ni(II) centers in different media. researchgate.net This is often attributed to changes in the ligands bound to the metal but not directly involved in the substitution reaction. researchgate.net For complex formation involving charged oxygen-donating ligands, the enthalpy change is often close to zero. This is because the endothermic effect of dehydrating the reacting species is nearly balanced by the exothermic effect of the ligand coordination. researchgate.net In contrast, for neutral ligands, the enthalpy of formation is typically significantly negative, driven by factors such as lower ligand hydration and the covalency of the new bond. researchgate.net

Investigations of Solvent Effects on Nickel(II) Coordination Spheres

The solvent plays a critical role in the coordination chemistry of metal ions, influencing both reaction kinetics and the structure of the resulting complexes. For nickel(II), the solvent can act as a ligand, participate in the outer (second) coordination sphere, and modify the properties of other ligands.

Research indicates that the rate of solvent exchange at a Ni(II) center is often surprisingly insensitive to the properties of the bulk solvent. researchgate.netcdnsciencepub.com This suggests that kinetic variations are more closely linked to the encounter equilibrium between the solvated Ni(II) complex and an incoming ligand, rather than the breaking of the metal-solvent bond itself. cdnsciencepub.com The second coordination sphere, the region of solvent molecules immediately surrounding the primary coordination sphere, is also a key factor. The degree of order in this secondary shell and its interaction with the primary sphere can influence reactivity. cdnsciencepub.com

The composition of the solvent can have a profound effect. In methanol-water mixtures, for instance, distinct inner-sphere and outer-sphere effects on the reaction of solvated Ni(II) with ammonia (B1221849) have been identified. acs.orgacs.org Similarly, in acetonitrile-water mixtures, the stability of ternary Ni(II) complexes is found to be greater than in purely aqueous solutions. jcbsc.org This enhancement is attributed to the lower dielectric constant of the mixed-solvent medium and a combination of electrostatic and non-electrostatic interactions. jcbsc.org

Specific solvated complexes of nickel(II) chloride have been isolated and structurally characterized, revealing the direct influence of the solvent on the coordination geometry. For example, the single-crystal X-ray structure of trans-[NiCl₂(HOMe)₄] shows that coordinated methanol (B129727) molecules act as strong hydrogen-bond donors, which in turn influences the geometry of the primary coordination sphere. researchgate.net

Synthesis and Characterization of Novel Nickel(II) Halide Hydrate (B1144303) Ligand Complexes

Nickel(II) chloride tetrahydrate is a versatile starting material for synthesizing a wide range of coordination complexes with novel ligands. The substitution of the coordinated water and chloride ligands allows for the introduction of molecules with diverse functionalities, leading to complexes with unique structural, electronic, and reactive properties.

Schiff bases, which contain an imine or azomethine group (-C=N-), are a particularly important class of ligands in coordination chemistry. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. Their ability to form stable complexes with transition metals has made them a focus of intense research.

Numerous Ni(II) complexes with Schiff base ligands have been synthesized and characterized. For example, Schiff bases prepared from 2-hydroxy-1-naphthaldehyde (B42665) and 5-aminopyrazoles have been used to create Ni(II) complexes with both octahedral and square planar geometries. nih.gov X-ray crystallography of these compounds reveals detailed information about their structures. In one octahedral complex, the Ni(II) center is coordinated to two Schiff base ligands and two acetate (B1210297) ligands, with Ni-O bond distances being shorter than the Ni-N distances, indicating strong interactions between the oxygen atoms and the nickel center. nih.gov A related square planar complex features the Ni(II) ion coordinated to two deprotonated Schiff base ligands in a trans arrangement. nih.gov

Another example involves the synthesis of a Ni(II) complex with a tetradentate Schiff base formed from pyrrole-2-carboxaldehyde and 1,3-diaminopropane. researchgate.net Characterization by methods including single-crystal X-ray analysis confirmed a monomeric complex with a distorted square planar geometry around the Ni(II) center. researchgate.net

The characterization of these complexes relies on a suite of analytical techniques:

Spectroscopy (IR, UV-Vis): IR spectroscopy helps identify the coordination of the ligand through shifts in vibrational frequencies (e.g., C=N stretch). UV-Vis spectroscopy provides information on the electronic transitions and coordination geometry. For instance, typical bands for octahedral and square planar Ni(II) complexes appear at different wavelengths. nih.gov

Mass Spectrometry (e.g., ESI-MS): Confirms the mass of the synthesized complex. nih.gov

Elemental Analysis: Determines the empirical formula of the compound. nih.gov

Table 2: Examples of Synthesized Nickel(II)-Schiff Base Complexes

ComplexLigand SourceGeometryCharacterization MethodsReference
[Ni(HL¹)₂(OAc)₂]2-hydroxy-1-naphthaldehyde + (1-(2-hydroxyethyl)-1H-pyrazol-5-yl)amineOctahedralX-ray, ESI-MS, IR, UV-Vis, Elemental Analysis nih.gov
[Ni(L²)₂]2-hydroxy-1-naphthaldehyde + ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateSquare PlanarX-ray, ESI-MS, IR, UV-Vis, Elemental Analysis nih.gov
[Ni(C₄H₃NCH=N–(CH₂)₃–N=CHC₄H₃N)]Pyrrole-2-carboxaldehyde + 1,3-diaminopropaneDistorted Square PlanarX-ray, IR, UV-Vis, ESI-MS, Elemental Analysis researchgate.net

HL¹ and L² represent specific Schiff base ligands as defined in the source material.

Oxazoline (B21484) and Other Heterocyclic Ligand Coordination

The coordination chemistry of nickel(II) ions with heterocyclic ligands is extensive, with a particular focus on nitrogen- and oxygen-donor atoms. Among these, oxazolines and other related heterocyclic systems have been shown to form stable and structurally diverse complexes with nickel(II). These complexes are of interest due to their potential applications in catalysis and material science.

Research into the interaction of nickel(II) with 2-acylmethyl-2-oxazolines has revealed the formation of paramagnetic (S = 1) complexes with the general formula Ni(κ²-N,O-L)₂. nih.govrsc.orgresearchgate.net In these complexes, the oxazoline-based ligand, after losing a proton, acts as a bidentate ligand, coordinating to the nickel(II) center through the nitrogen atom of the oxazoline ring and the oxygen atom of the enolate moiety. nih.govresearchgate.net The synthesis of these materials often involves the reaction of a nickel(II) salt, such as nickel(II) bromide trihydrate, with two equivalents of the respective 2-acylmethyl-2-oxazoline in the presence of a base like triethylamine. rsc.org

X-ray diffraction studies of several of these nickel(II)-oxazoline complexes have shown that they typically adopt a four-coordinate geometry around the nickel center. nih.govresearchgate.net This geometry is often described as a distorted seesaw or distorted tetrahedral arrangement of the coordinating atoms. nih.govrsc.org The bond lengths between the nickel atom and the nitrogen and oxygen atoms of the ligands are within the typical range for such Ni(κ²-N,O-L)₂ complexes. nih.gov

In addition to simple oxazolines, nickel(II) complexes with phosphinito-oxazoline ligands have also been synthesized and characterized. For instance, the reaction of [NiCl₂(DME)] with 2-((diphenylphosphinooxy)methyl)-4,4-dimethyl-4,5-dihydrooxazole results in a mononuclear complex with a distorted tetrahedral coordination geometry around the nickel center. unam.mx

The coordination of other heterocyclic ligands to nickel(II) has also been explored. For example, nickel(II) chloride reacts with N-(2-aminoethyl) substituted heterocyclic derivatives like piperazine, pyrrolidine, and morpholine (B109124) to form dichloro bis(ligand)nickel(II) complexes with an octahedral structure. Similarly, Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde and 5-aminopyrazoles form six-coordinate octahedral nickel(II) complexes. nih.gov The coordination environment can be influenced by steric hindrance from the ligands, potentially leading to different geometries such as tetrahedral or planar. rsc.org

The versatility of nickel(II) coordination is further demonstrated by its complexes with bulky β-diketiminate ligands, which can exist in equilibrium between dimeric five-coordinate and monomeric three-coordinate species. nih.gov Thiosemicarbazone ligands containing heterocyclic moieties also form stable, distorted octahedral nickel(II) complexes. ias.ac.in

A summary of representative nickel(II) complexes with oxazoline and other heterocyclic ligands is presented in the table below.

Table 1: Selected Nickel(II) Complexes with Heterocyclic Ligands

Complex Formula Ligand Coordination Geometry Key Findings Reference(s)
Ni(κ²-N,O-L)₂ (Z)-1-R-2-(4',4'-dimethyl-2'-oxazolin-2'-yl)eth-1-en-1-ate Distorted seesaw / Tetrahedral Paramagnetic (S=1) complexes formed via deprotonation of the ligand. nih.govrsc.orgresearchgate.net
[NiCl₂{Ph₂POCH₂oxMe₂}] 2-((diphenylphosphinooxy)methyl)-4,4-dimethyl-4,5-dihydrooxazole Distorted tetrahedral Mononuclear complex formed from a P,N-bidentate ligand. unam.mx
[Ni(ligand)₂Cl₂] N-(2-aminoethyl)piperazine, N-(2-aminoethyl)pyrrolidine, N-(2-aminoethyl)morpholine Octahedral Dichloro bis(ligand)nickel(II) complexes.
[Ni(L)₂] Schiff bases from 2-hydroxy-1-naphthaldehyde and 5-aminopyrazoles Octahedral Six-coordinate mononuclear complexes. nih.gov
[L(Me)NiCl]₂ Bulky β-diketiminate ligand Tetrahedral (dimer) / Trigonal (monomer) Equilibrium between dimeric and monomeric forms. nih.gov
[Ni(L)₂] Thiosemicarbazones with quinone moiety Distorted octahedral Ligand coordinates in a uninegative tridentate ONS fashion. ias.ac.in

Table 2: List of Chemical Compounds

Compound Name
Nickel(II) chloride tetrahydrate
Nickel(II) bromide trihydrate
2-acylmethyl-2-oxazoline
Triethylamine
(Z)-1-R-2-(4',4'-dimethyl-2'-oxazolin-2'-yl)eth-1-en-1-ate
[NiCl₂(DME)]
2-((diphenylphosphinooxy)methyl)-4,4-dimethyl-4,5-dihydrooxazole
N-(2-aminoethyl)piperazine
N-(2-aminoethyl)pyrrolidine
N-(2-aminoethyl)morpholine
2-hydroxy-1-naphthaldehyde
5-aminopyrazole
β-diketiminate

Advanced Spectroscopic and Spectrochemical Characterization

Electronic Absorption Spectroscopy for d-d Transitions and Charge Transfer Phenomena

The electronic absorption spectrum of nickel(II) chloride tetrahydrate, [NiCl₂(H₂O)₄], is characterized by transitions within the 3d electronic shell of the Ni²⁺ ion, which has a 3d⁸ electron configuration. researchgate.net In an octahedral environment, such as in the trans-[NiCl₂(H₂O)₄] complex, the Ni²⁺ ion is surrounded by four water molecules and two chloride ions. gla.ac.uk The electronic ground state for a d⁸ ion in an octahedral field is ³A₂g. researchgate.net The electronic spectrum is therefore expected to show spin-allowed transitions from this ground state to three triplet-excited states. researchgate.net

The d-d transitions are typically weak, with molar extinction coefficients (ε) less than 1,000, and occur between molecular orbitals that are predominantly metal in character. libretexts.org For octahedral Ni(II) complexes, these transitions are from the t₂g to the eg orbitals. libretexts.org The unpolarized absorption spectra of trans-[NiCl₂(H₂O)₄] at low temperatures reveal bands in the near-infrared and visible regions. researchgate.net For instance, bands associated with the ³A₂g(³F) → ³T₁g(³F) and ¹A₁g(¹Eg(¹D)) transitions are observed. researchgate.net The specific energies of these transitions are influenced by the ligand field strength.

In addition to d-d transitions, charge transfer (CT) phenomena can also be observed in the electronic spectrum. These transitions involve the movement of an electron between molecular orbitals that are primarily metal in character and those that are primarily ligand in character. libretexts.org There are two main types of charge transfer transitions:

Ligand-to-Metal Charge Transfer (LMCT): In this type of transition, an electron is excited from a ligand-based orbital to a metal-based d-orbital. libretexts.orglibretexts.org These transitions typically result in intense absorption bands. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a metal d-orbital to a ligand-based π* orbital. libretexts.orglibretexts.org MLCT transitions are common for complexes with π-acceptor ligands and also tend to be intense. libretexts.orglibretexts.org

The electronic spectrum of a nickel(II) complex can be influenced by its geometry. For example, tetrahedral Ni(II) complexes, such as [NiCl₄]²⁻, also exhibit d-d transitions, but the splitting pattern of the d-orbitals is different from that in an octahedral field, leading to different absorption energies. psgcas.ac.in

Table 1: Representative Electronic Transitions in Nickel(II) Complexes

Transition TypeInitial StateFinal StateTypical Spectral Region
d-d³A₂g (F)³T₁g (F)Visible researchgate.net
d-d³A₂g (F)³T₁g (P)UV-Visible researchgate.net
LMCTLigand σ/πMetal d-orbitalUV-Visible libretexts.org
MLCTMetal d-orbitalLigand π*UV-Visible libretexts.org

Detailed Infrared and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of nickel(II) chloride tetrahydrate by probing the vibrational modes of its constituent atoms and molecules.

The FTIR spectrum of nickel chloride hydrates shows distinct absorption bands corresponding to the vibrations of the coordinated water molecules. researchgate.net Intense absorption in the high-frequency region, with maxima around 3190 cm⁻¹ and 3425 cm⁻¹, is attributed to the superposition of symmetric and asymmetric valence vibrations of water. researchgate.net A broad absorption band centered around 1630 cm⁻¹ is due to the deformational scissor vibrations of water. researchgate.net The low-frequency region of the FTIR spectrum reveals librational vibrations of the water molecules coordinated to the nickel ion. researchgate.net

Raman spectroscopy is also a powerful tool for characterizing the vibrational modes of nickel chloride compounds. The Raman spectrum of anhydrous NiCl₂ shows prominent bands at approximately 175.2 cm⁻¹ and 270.9 cm⁻¹ at 6K, which are assigned to the Eg and A₁g optic phonons, respectively. researchgate.net In studies of related nickel-containing systems, Raman spectroscopy has been used to identify vibrations of Ni-O bonds. For example, in the study of NiMoO₄, signals corresponding to the bending and stretching vibrations of Ni-O in γ-NiOOH were observed at approximately 474 cm⁻¹ and 558 cm⁻¹. researchgate.net

The vibrational spectra can be influenced by factors such as the coordination environment and hydrogen bonding. In the case of [NiCl₂(H₂O)₄], the nickel ion is octahedrally coordinated by four water molecules and two chloride ions, forming a neutral complex. gla.ac.uk The water molecules can be either tetrahedrally or trigonally coordinated to the nickel ion, which affects the charge density and vibrational modes of the water molecules. gla.ac.uk

Table 2: Key Vibrational Bands in Nickel Chloride Hydrates

Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopic TechniqueReference
Water Symmetric & Asymmetric Stretch3190, 3425FTIR researchgate.net
Water Scissor Deformation1630FTIR researchgate.net
Eg Phonon (Anhydrous NiCl₂)175.2Raman researchgate.net
A₁g Phonon (Anhydrous NiCl₂)270.9Raman researchgate.net

X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local coordination environment of the absorbing atom. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is near the absorption edge, provides information about the oxidation state and coordination geometry of the nickel atom. researchgate.netnih.gov The energy of the absorption edge is characteristic of the element and its oxidation state. researchgate.net For instance, in a study of LiNi₁/₃Co₁/₃Mn₁/₃O₂, the evolution of the Ni K-edge XANES spectra during charging and discharging revealed the redox processes involving Ni²⁺/Ni³⁺ and Ni³⁺/Ni⁴⁺. mit.edu

The EXAFS region, extending to higher energies beyond the XANES region, is characterized by oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. youtube.comyoutube.com Analysis of the EXAFS signal can yield precise information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. youtube.com For example, EXAFS has been used to determine the interatomic distances in small Fe molecules isolated in solid neon. aps.org The frequencies in the EXAFS signal are directly proportional to the bond distances between the absorber atom and its neighbors. youtube.com

In the context of nickel(II) chloride tetrahydrate, XANES can be used to confirm the +2 oxidation state of the nickel ion. EXAFS analysis would provide detailed information on the Ni-Cl and Ni-O bond lengths and the coordination numbers, confirming the octahedral geometry of the [NiCl₂(H₂O)₄] complex. gla.ac.uk

Table 3: Information Derived from XANES and EXAFS

Spectroscopic TechniqueInformation Provided
XANESOxidation state of Ni, Coordination geometry, Electronic structure researchgate.netnih.gov
EXAFSNi-Cl and Ni-O bond distances, Coordination numbers, Identification of neighboring atoms youtube.comyoutube.com

Photoelectron Spectroscopic Techniques (e.g., XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.edu The technique is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of photoelectrons. psu.edu The kinetic energy of the emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. psu.edu

XPS is particularly useful for studying the surface of a material, as the majority of the detected signal originates from the outer 1-10 nm. psu.edu For nickel(II) chloride tetrahydrate, XPS can be used to:

Confirm the elemental composition: By identifying the characteristic peaks for Ni, Cl, and O.

Determine the oxidation state of nickel: The binding energy of the Ni 2p electrons is sensitive to the oxidation state of the nickel atom. For example, XPS spectra of a nickel-coordinated covalent organic framework showed a characteristic Ni 2p spectrum. researchgate.net

Investigate the chemical environment: Shifts in the binding energies of the core-level electrons can provide information about the chemical bonding and the local environment of the atoms.

The XPS spectrum of a nickel compound typically shows the Ni 2p region, which consists of the Ni 2p₃/₂ and Ni 2p₁/₂ spin-orbit split peaks, often accompanied by satellite peaks. The positions and shapes of these peaks are diagnostic of the Ni(II) oxidation state and its coordination environment.

Table 4: Application of XPS to Nickel Chloride Tetrahydrate

XPS AnalysisInformation Obtained
Survey SpectrumElemental composition (Ni, Cl, O) researchgate.net
High-Resolution Ni 2p SpectrumOxidation state of nickel, presence of satellite peaks characteristic of Ni(II) researchgate.net
High-Resolution Cl 1s and O 1s SpectraChemical environment of chloride and oxygen atoms

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and bonding characteristics of nickel chloride tetrahydrate. DFT calculations, particularly when employing hybrid functionals, can accurately predict stable geometries and atomization energies for nickel-containing clusters. nih.gov These theoretical investigations systematically explore various isomers and spin states to identify the ground spin state and the lowest energy isomers for different cluster sizes. nih.gov

In the context of nickel(II) complexes, DFT, in conjunction with time-dependent DFT (TDDFT) and multi-reference calculations (CASSCF/CASPT2), provides deep insights into the electronic structure contributions to reactivity. nih.gov These computational methods help in understanding ligand field contributions that are crucial for catalytic processes. nih.gov For instance, in Ni(II)-bis(indanyloxazoline)-dihalide catalysts, DFT calculations have been instrumental in quantifying halide-dependent spectral features, which directly correlate ligand field strength with redox potentials. nih.gov

The electronic structure of nickel oxide (NiO), a related nickel compound, has also been extensively studied using DFT and the DFT+U method. youtube.com Standard DFT methods like Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) sometimes fail to accurately predict the electronic properties of strongly correlated systems like NiO, often underestimating the band gap. youtube.com The DFT+U approach, which incorporates a Hubbard-like term to account for on-site Coulomb interactions of d-electrons, provides a more accurate description of the electronic structure. youtube.comarxiv.org This highlights the importance of considering electron correlation effects in theoretical studies of nickel compounds. arxiv.org

Studies on this compound specifically have revealed that the nickel ion is octahedrally coordinated by four water molecules and two chloride ions, forming a neutral Ni(H₂O)₄Cl₂ complex. nih.gov DFT calculations help in understanding the nature of the coordination bonds. The polarizing influence of the nickel ion affects the charge distribution in the coordinated water molecules. nih.gov For tetrahedrally coordinated water molecules, two peaks are observed in the lone-pair plane, while for trigonally coordinated ones, only one peak is present. nih.gov

Table 1: Comparison of DFT and DFT+U for NiO Band Gap Prediction

MethodPredicted Band Gap
DFT (GGA)Underestimated
DFT+UMore accurate

This table illustrates the general finding that DFT+U provides a better prediction of the band gap in strongly correlated nickel oxide compared to standard DFT methods.

Molecular Dynamics Simulations of Solvation and Coordination Processes

Molecular dynamics (MD) simulations are a valuable computational technique for investigating the dynamic processes of solvation and coordination in aqueous solutions of nickel chloride. These simulations provide a particle-level understanding of the structure and dynamics of ion solvation. researchgate.net

In methanolic solutions of nickel chloride, MD simulations, complemented by quasi-elastic neutron scattering (QENS) experiments, have been employed to explore the particle dynamics and microscopic structures. researchgate.net These studies help in understanding how ions and solvent molecules interact, leading to alterations in the solvent structure and its microdynamics. researchgate.net The Frank and Wen model of ion solvation, which describes distinct solvation shells around an ion, provides a framework for interpreting the simulation results. researchgate.net

MD simulations can elucidate the details of ion solvation dynamics, which are often challenging to resolve experimentally. researchgate.net For instance, in nickel chloride solutions, a "slow-exchange regime" is expected, where the solvent molecules in the first solvation shell of the nickel ion exchange slowly with the bulk solvent. researchgate.net MD simulations can quantify the diffusion coefficients of solvent molecules in different regions, such as the first solvation shell and the bulk solvent. researchgate.net

The study of room-temperature ionic liquids using MD simulations has provided insights into both equilibrium and nonequilibrium solvation dynamics. arxiv.org These simulations show that solvation dynamics are characterized by multiple time scales, including a very fast subpicosecond inertial phase followed by a slower diffusive phase. arxiv.org The initial configuration of the solvent around the solute significantly influences the subpicosecond relaxation dynamics. arxiv.org

In the context of lithium-ion batteries, classical MD simulations have been used to study solvation events of salts and solvents, providing information on energy fluctuations. researchgate.net These simulations focus on the interactions between ions and solvent molecules, which are crucial for understanding ionic conductivity. researchgate.net

Theoretical Modeling of Charge Density Distributions

Theoretical modeling of charge density distributions provides a detailed picture of the electronic structure and bonding in crystalline materials like this compound. This is often achieved through multipole refinements against single-crystal X-ray diffraction data. nih.gov

For this compound, such studies have determined the charge distribution at different temperatures. nih.gov The analysis reveals that the nickel ion is octahedrally surrounded by four water molecules and two chloride ions. nih.gov The polarizing effect of the nickel ion on the electron density of the coordinated water molecules is a key finding. nih.gov In tetrahedrally coordinated water molecules, this polarization leads to two distinct peaks in the lone-pair region of the oxygen atoms, whereas trigonally coordinated water molecules exhibit only a single peak. nih.gov

The development of methods to analyze electron density in the presence of disorder is crucial, as many complex molecules crystallize with some degree of disorder. researchgate.net The Invariom approach is a useful tool for modeling the aspherical density of disordered parts of a structure. researchgate.net

DFT calculations are also employed to study charge distribution. researchgate.net For instance, in SiO₂ ring clusters, DFT has been used to analyze Mulliken atomic charges, providing insights into the distribution of electron density and the reactivity of the clusters. researchgate.net

Analysis of Non-Covalent Interactions via Hirshfeld Surfaces and Quantum Chemical Methods

The analysis of non-covalent interactions is crucial for understanding the packing of molecules in crystals. Hirshfeld surface analysis and related two-dimensional fingerprint plots have become indispensable tools for visualizing and quantifying these weak interactions. nih.govscirp.org

A Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal. nih.gov Different properties can be mapped onto this surface to highlight various aspects of intermolecular interactions. The normalized contact distance (d_norm) is particularly useful for identifying regions of close contact between molecules. mdpi.com Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant intermolecular interactions. mdpi.com

In the context of nickel complexes, Hirshfeld surface analysis can be used to study the interactions between complex ions and counterions or solvent molecules. For example, in a triphenyltetrazolium (B181601) cobalt thiocyanate (B1210189) complex, Hirshfeld analysis was used to investigate the hydrogen-bonded interactions between the cations and anions that define the crystal's three-dimensional framework. mdpi.com

Quantum chemical methods, particularly DFT with empirical dispersion corrections, have significantly improved the accuracy of calculating non-covalent interaction energies. nih.gov These methods can be applied to predict the relative stability of different crystal packing arrangements and to understand the role of specific non-covalent interactions, such as hydrogen bonds and C-H···π interactions. nih.gov

The combination of Hirshfeld surface analysis and quantum chemical calculations provides a comprehensive picture of the forces that govern molecular assembly in the solid state. This understanding is essential for crystal engineering and the design of materials with specific properties.

Table 2: Key Intermolecular Contacts Identified by Hirshfeld Surface Analysis

Interaction TypeDescription
O···H/H···OOften represents a significant portion of the total Hirshfeld surface, indicative of hydrogen bonding. nih.gov
H···HFrequently a major contributor to the surface area, representing van der Waals contacts. nih.gov
N···H/H···NIndicates the presence of hydrogen bonds involving nitrogen atoms. nih.gov
C-H···π/π···H-CIdentified by characteristic features on the Hirshfeld surface mapped with the shape-index property. nih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

Quantum chemical methods are increasingly used to predict spectroscopic parameters and to elucidate reaction pathways for complex chemical systems. These computational approaches provide valuable insights that complement experimental studies.

For the prediction of spectroscopic parameters, quantum chemistry can be used to calculate various properties, including NMR chemical shifts, infrared and Raman vibrational frequencies, and UV-Vis spectra. nih.gov While methods for predicting some types of spectra are well-established, others, like mass spectra, present greater challenges. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the chosen solvent model. nih.gov For instance, implicit solvent models may have reduced accuracy in systems where solute-solvent hydrogen bonding is significant. nih.gov

In the realm of nickel chemistry, DFT and TD-DFT calculations are employed to assign and understand the electronic transitions observed in UV-Vis-NIR, circular dichroism (CD), and magnetic circular dichroism (MCD) spectra of nickel complexes. nih.gov These calculations help to resolve overlapping ligand field transitions and to correlate spectral features with the electronic structure of the complex. nih.gov

Quantum chemical methods, particularly DFT, are also powerful tools for investigating reaction mechanisms. nih.gov For nickel-catalyzed reactions, such as cycloadditions and cyclizations, DFT can be used to map out the entire catalytic cycle, identifying key intermediates and transition states. nih.gov These calculations can explain the origins of selectivity, including regioselectivity and stereoselectivity, by comparing the energetics of different reaction pathways. nih.gov For example, in the nickel-catalyzed reactions of ene-allenes and alkenes, the choice of ligand was found to control the selectivity between (2+2+2) cycloaddition and alkenylative cyclization products. nih.gov

Catalytic Applications and Mechanistic Investigations

Nickel(II) Chloride Tetrahydrate as a Precursor in Homogeneous Catalysis

In homogeneous catalysis, nickel(II) chloride tetrahydrate serves as a convenient and versatile precursor for generating active nickel complexes. These complexes are effective in a range of reactions, including hydrogenations, dehydrogenations, and cross-coupling reactions, which are fundamental to modern organic synthesis.

Homogeneous nickel catalysts derived from nickel(II) chloride are effective for both hydrogenation and dehydrogenation reactions. Nickel(II) phosphane complexes, for instance, can hydrogenate olefins with high turnover numbers and selectivity under mild conditions. rsc.org The catalytic activity is influenced by the choice of phosphane ligands and the solvent system. For example, didentate phosphane ligands like 1,2-bis(dicyclohexylphosphanyl)ethane (dcpe) yield highly active catalysts, with turnover numbers reaching up to 3000 in one hour. researchgate.net Studies have shown that catalytic activities are generally higher in methanol (B129727) compared to methanol/dichloromethane mixtures. researchgate.net

In the realm of dehydrogenation, nickel-based catalysts are explored for liquid organic hydrogen carriers (LOHCs). nih.gov While monometallic nickel catalysts can be highly active, they often suffer from low selectivity. nih.gov Bimetallic systems, such as Ni-Cu catalysts, have been shown to significantly improve selectivity in the dehydrogenation of cyclic hydrocarbons. nih.gov The mechanism for hydrogenation by some nickel(II) complexes involves the η²-coordination of the olefin to a Ni(0) center, which is a key step in the catalytic cycle. researchgate.net

A proposed mechanism for ethylene (B1197577) polymerization, a related transformation, involves the insertion of ethylene into a nickel-hydride bond, followed by chain transfer. researchgate.net Homogeneous chiral nickel complexes can also catalyze the asymmetric hydrogenation of specific ketones through dynamic kinetic resolution, producing important β-aminoalcohols with high selectivity. researchgate.net

Nickel catalysts are widely used in cross-coupling reactions, providing an inexpensive alternative to palladium catalysts. tcichemicals.com As early as 1972, it was reported that nickel catalysts promote the cross-coupling of Grignard reagents with aryl and vinyl halides. tcichemicals.com Modern systems utilize nickel(II) chloride in combination with ligands to create active catalysts for a broader range of substrates. For example, NiCl₂(dppf) can catalyze the cross-coupling of aryl chlorides and mesylates with aryl borates. tcichemicals.com

The formation of the active Ni(0) species is often achieved through the in-situ reduction of a Ni(II) precursor, such as NiCl₂(PPh₃)₂, using a reducing agent like zinc metal (Zn⁰). nih.gov The general mechanism for these cross-coupling reactions is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. researchgate.net However, the specific mechanistic pathway can be complex and dependent on the reaction conditions and substrates. nih.gov

Recent advancements include the use of N-heterocyclic carbene (NHC) ligands, which can produce highly active nickel catalysts for cross-coupling. tcichemicals.comresearchgate.net Furthermore, nickel-catalyzed photoredox reactions have emerged as a powerful tool for forming C–O and C–N bonds, expanding the scope of nickel-mediated bond formations. chemrxiv.org

The mechanistic pathways of nickel-catalyzed reactions are a subject of ongoing research. While the Ni(0)/Ni(II) cycle is a commonly accepted model for many cross-coupling reactions, other oxidation states, such as Ni(I) and Ni(III), have been implicated. nih.govresearchgate.net In some cases, the formation of Ni(I) species can be detrimental to the catalytic cycle, acting as an off-cycle resting state. researchgate.net

Computational studies, such as Density Functional Theory (DFT) investigations, have been employed to elucidate these complex mechanisms. researchgate.net For instance, in the nickel-catalyzed carboxylation of organoboronates, DFT studies have suggested that the direct addition of CO₂ to the nickel catalyst is kinetically unfavorable. researchgate.net

Alternative mechanisms have also been proposed for certain reactions. In some homocoupling reactions, a bridged dinuclear organo-nickel intermediate has been suggested. nih.gov For other transformations, a Ni(I)/Ni(III) radical-chain pathway has been considered more likely than a pathway involving a Ni(IV) intermediate. nih.gov These varied mechanistic possibilities highlight the rich and complex chemistry of nickel catalysis.

Heterogeneous Catalysis with Nickel Nanostructures Derived from Nickel(II) Chloride Hydrate (B1144303)

Nickel(II) chloride hexahydrate is a common precursor for the synthesis of nickel nanostructures, which are used as heterogeneous catalysts. ijtrd.comresearchgate.net These nanomaterials offer advantages such as high surface area and the potential for catalyst recycling.

The synthesis of nickel nanoparticles from nickel chloride often involves the use of modifiers or capping agents to control the size, morphology, and stability of the particles. These agents play a crucial role in determining the ultimate catalytic performance.

Different modifiers have been shown to produce nickel nanostructures with distinct characteristics. The choice of modifier, such as cetyltrimethyl ammonium (B1175870) bromide (CTAB), polyethylene (B3416737) glycol (PEG), or gelatin, has a significant effect on the resulting morphology and size. Furthermore, using a combination of modifiers can lead to higher catalytic activity compared to single modifiers. The concentration of reactants during synthesis also influences the final particle characteristics. For example, in the reduction of nickel(II) chloride hexahydrate with hydrazine (B178648) monohydrate, varying the molar ratio of the reducing agent can change the nanoparticle morphology from star-like to spherical. ijtrd.com The use of polyvinylpyrrolidone (B124986) (PVP) has been shown to reduce the average size of the resulting nickel nanoparticles. unt.edu

Modifier/ConditionPrecursorReductantResulting Nanoparticle MorphologyAverage SizeSource
CTAB, PEG-10000, GelatinNickel ChlorideHydrazine HydrateVaried (e.g., nanorods, spheres)Dependent on modifier
Hydrazine/Ni²⁺ Molar Ratio 10:1Nickel(II) chloride hexahydrateHydrazine MonohydrateStar-like70-90 nm ijtrd.com
Hydrazine/Ni²⁺ Molar Ratio 15:1Nickel(II) chloride hexahydrateHydrazine MonohydrateSpherical50-80 nm ijtrd.com
Polyvinylpyrrolidone (PVP)Nickel ChlorideHydrazineSmaller nanoparticles~7 nm unt.edu

This table provides an interactive summary of the effect of different modifiers and synthesis conditions on the morphology and size of nickel nanoparticles.

The catalytic activity of nickel nanostructures is intimately linked to their surface properties. The investigation of catalytic sites and surface phenomena is therefore critical for understanding and optimizing these heterogeneous catalysts. The catalytic performance can be influenced by the specific crystal planes exposed on the nanoparticle surface or the total number of available active sites.

Supporting the nickel nanoparticles on a high-surface-area material, such as graphite (B72142) or titania, is a common strategy to enhance their catalytic efficacy and stability. nih.govorganic-chemistry.org For instance, a nickel-on-graphite (Ni/Cg) catalyst, prepared from nickel nitrate (B79036) and graphite, shows good dispersion of nickel on the support material, with reactions occurring primarily on the catalyst surface. organic-chemistry.org Similarly, a catalyst consisting of nickel nanoparticles on titania, covered with N-doped carbon layers, has proven effective for hydrodehalogenation. nih.gov

The interaction between the nanoparticles and the support material can also affect catalytic behavior. Studies on nickel nanoparticles grown on different substrates, like stainless steel versus graphene oxide-coated steel, have shown variations in nanoparticle distribution, size, and coverage, which in turn impact their electrocatalytic activity. conicet.gov.ar

Reaction Kinetics and Selectivity Studies in Nanocatalysis

The efficacy of nanocatalysts derived from nickel chloride tetrahydrate is critically evaluated through reaction kinetics and selectivity studies. These investigations provide fundamental insights into the catalyst's activity, efficiency, and its ability to direct a chemical transformation towards a desired product, minimizing waste. The morphology, size, and surface properties of nickel nanoparticles, which are directly influenced by the synthesis conditions using the nickel chloride precursor, play a pivotal role in their kinetic behavior and selectivity. rsc.org

Detailed Research Findings

Kinetic studies on nanocatalysts originating from nickel chloride often focus on hydrogenation and reduction reactions. For instance, in the transfer hydrogenation of carbonyl compounds using nickel nanoparticles, the reaction kinetics are significantly influenced by temperature. Research using acetophenone (B1666503) as a model substrate demonstrated a clear trend of increasing reaction rates with rising temperatures from 25°C to 76°C. At 76°C, a conversion of 88.5% was achieved, highlighting the temperature dependency of the catalytic activity.

Furthermore, the reusability of these nanocatalysts, a key factor in sustainable chemistry, has been established through kinetic analysis. In the transfer hydrogenation of acetophenone, nickel nanoparticles could be recycled for several consecutive cycles without a significant drop in activity, maintaining an average yield of 94% over four cycles in a stoichiometric ratio and 88% over three cycles in a sub-stoichiometric ratio.

Selectivity is another crucial performance metric. Nickel-based nanocatalysts have demonstrated high selectivity in the hydrogenation of a wide array of functional groups. nih.govd-nb.info By supporting nickel nanoparticles on different materials or by creating bimetallic systems, the catalyst's selectivity can be finely tuned. d-nb.infomdpi.com For example, nickel nanoparticles supported on mesoporous silica (B1680970) (MCM-41) have been shown to be highly selective for the hydrogenation of ketones, aldehydes, nitroarenes, and alkynes to their corresponding alcohols, amines, and alkanes under mild conditions. nih.gov The choice of support material can influence catalyst activity; nickel nanoparticles on an unfunctionalized halloysite (B83129) support showed higher activity compared to those on functionalized supports, which was attributed to stronger metal-support interactions hindering the substrate's access to the catalytic sites. d-nb.info

The modification of nickel nanoparticles with a second metal can significantly alter the electronic properties and, consequently, the chemoselectivity. mdpi.com For instance, the addition of indium to a nickel catalyst to form a Ni₂In alloy resulted in a catalyst that could quantitatively convert furfural (B47365) to furfuryl alcohol with over 99% selectivity. mdpi.com Similarly, in the selective hydrogenation of benzene (B151609) in the presence of toluene, a Ni/SiO₂ catalyst showed high selectivity towards benzene hydrogenation. researchgate.net

The catalytic reduction of p-nitrophenol is another well-studied reaction where nickel nanoparticles synthesized from nickel chloride show excellent performance. These nanoparticles have demonstrated superior catalytic activity when compared to commercial Raney nickel, indicating the effectiveness of the nanostructured form. rsc.org

Data on Selective Hydrogenation

The following table summarizes the selectivity of nickel nanocatalysts derived from nickel chloride precursors in the hydrogenation of various organic substrates.

SubstrateCatalyst SystemProductConversion (%)Selectivity (%)Reference
DiphenylacetyleneNiNPs on Halloysite (NiC)(Z)-Stilbene100>99 d-nb.info
AcetophenoneNi/meso-SiO₂-5501-Phenylethanol>95>99 nih.gov
4-MethylacetophenoneNi/meso-SiO₂-5501-(p-tolyl)ethanol>95>99 nih.gov
4-MethoxyacetophenoneNi/meso-SiO₂-5501-(4-methoxyphenyl)ethanol>95>99 nih.gov
FurfuralNi-In/Al₂O₃Furfuryl alcohol>9999.9 mdpi.com
Benzene (in Toluene mixture)Ni/SiO₂CyclohexaneVaries with conditions75.26 researchgate.net

Electrochemical Behavior and Applications

Electroreduction Mechanisms of Nickel(II) Complexes in Various Media

The electroreduction of nickel(II) complexes is a multifaceted process that varies significantly with the chemical environment. In aqueous chloride media, the electrodeposition of nickel is often accompanied by hydrogen evolution, which can affect the efficiency and properties of the deposited metal. unideb.huunideb.hu The presence of impurities or co-deposited metals, such as zinc, can further alter the deposition mechanism by influencing hydrogen evolution overpotential. unideb.hu

In non-aqueous and ionic liquid systems, the reduction mechanism is dictated by the specific coordination chemistry of the Ni(II) ion.

Ionic Liquids: In basic 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIC)/aluminum chloride ionic liquids, Ni(II) is complexed by chloride ions, and its reduction is significantly shifted to more negative potentials compared to acidic melts. researchgate.net This demonstrates the strong influence of complexation on the reduction potential.

Deep Eutectic Solvents (DES): In choline (B1196258) chloride-urea (ChCl-Urea) based DES, the reduction of Ni(II) is a complex process influenced by the presence of water. researchgate.net The water of crystallization from hydrated nickel salts like nickel chloride hexahydrate can affect the electrolyte's properties and the redox process itself. researchgate.net

Complexing Agents: When complexed with ligands like 2,2′:6′,2″-terpyridine, the redox behavior of the nickel center is altered. Density Functional Theory (DFT) calculations have confirmed that the oxidation of these complexes is nickel-centered, while the reduction processes are centered on the terpyridine ligand. uit.no

Studies in citric acid media have also been conducted to understand the redox reactions of NiCl2, highlighting the ability to follow complexation behavior through changes in cyclic voltammograms. onlineacademicpress.com

Electrochemical Deposition of Nickel Nanostructures and Thin Films

The electrodeposition of nickel from nickel chloride solutions is a key technique for creating nanostructured materials and protective thin films. The morphology, composition, and properties of these deposits are highly dependent on the electrochemical parameters and the chemistry of the plating bath.

The choice of electrolyte and solvent system is critical in controlling the outcome of nickel electrodeposition.

Deep Eutectic Solvents (DES) have emerged as promising media for metal electrodeposition. figshare.com In 1:2 choline chloride-urea (ChCl-U) DES, the electrodeposition of nickel nanostructures is significantly affected by residual water. figshare.com At sufficiently negative potentials, the electrocatalytic hydrolysis of this residual water can occur, leading to the formation of a mixed Ni/Ni(OH)₂ layer that can quench the growth of nickel clusters and promote their aggregation. figshare.com By controlling the water content in the DES, it is possible to tune the chemical nature and electroactivity of the deposited nickel nanostructures. researchgate.net

In more traditional aqueous chloride baths, additives play a crucial role. For instance, saccharin (B28170) is used to modify the deposition process. icrc.ac.iricrc.ac.ir Its presence leads to a decrease in the cathodic current peak and a shift in potential to more negative values. icrc.ac.ir It also changes the nucleation and growth mechanism from instantaneous to progressive, resulting in smaller grain sizes and altered morphology of the nickel coating. icrc.ac.iricrc.ac.ir

Non-aqueous solvents like ethylene (B1197577) glycol also provide an alternative medium. Solutions of nickel chloride in ethylene glycol can be used to electrodeposit pure nickel nanoparticles. acs.org The physicochemical properties of these solutions, such as viscosity and conductivity, are dependent on the Ni(II) concentration and directly impact the deposition process. acs.org

Electrolyte/Solvent SystemKey ComponentsInfluence on Nickel DepositionReference
Deep Eutectic Solvent (DES)Choline Chloride, Urea, NiCl₂Residual water leads to Ni/Ni(OH)₂ formation, affecting nanostructure growth. figshare.com
Aqueous Chloride BathNiCl₂, SaccharinSaccharin acts as a grain refiner and changes nucleation from instantaneous to progressive. icrc.ac.iricrc.ac.ir
Non-aqueous SolventEthylene Glycol, NiCl₂Allows deposition of pure Ni nanoparticles; water content reduces efficiency. acs.org

The kinetics of nickel electrodeposition from chloride baths are often under diffusion control. icrc.ac.iricrc.ac.ir This means that the rate of the deposition reaction is limited by the transport of nickel ions from the bulk solution to the electrode surface. Chronoamperometry studies show that the nucleation mechanism can be influenced by additives and overpotential. icrc.ac.ir In the absence of additives like saccharin, the nucleation can shift from progressive to instantaneous as the overpotential increases. icrc.ac.ir

Mass transfer, the transport of species within the electrolyte, is a critical factor in achieving uniform and high-quality deposits, especially at larger scales. rsc.orgrsc.org Using nanostructured electrodes with high surface areas can significantly enhance mass transfer compared to planar electrodes. soton.ac.ukresearchgate.net For example, at a Reynolds number of 700, a nanostructured nickel electrode can exhibit an eleven-fold increase in the product of the mass transfer coefficient and active electrode area compared to a polished planar electrode. soton.ac.uk

Furthermore, employing electrochemical flow cells can provide superior mass transport and mixing of the plating bath. rsc.org This enhanced mass transport is crucial for overcoming limitations in the electrolyte and ensuring the formation of reproducible, high-quality electrocatalytic films, such as Ni-S-P-O films for water splitting applications. rsc.orgrsc.org

AspectFindingMethod/ConditionReference
Kinetic ControlThe electrodeposition of nickel from chloride baths is primarily under diffusion control.Cyclic Voltammetry, Chronoamperometry icrc.ac.ir
Nucleation MechanismChanges from instantaneous to progressive in the presence of saccharin.Chronoamperometry in Chloride Bath icrc.ac.iricrc.ac.ir
Mass Transfer EnhancementNanostructured electrodes show significantly higher mass transfer coefficients than planar electrodes.Limiting Current Technique soton.ac.ukresearchgate.net
Flow Cell ApplicationImproves mass transport and mixing, leading to uniform and reproducible films.3D-Printed Electrochemical Flow Cell rsc.org

Voltammetric Studies for Redox Processes and Reaction Intermediates

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox processes of nickel chloride and identifying reaction intermediates.

CV studies of nickel chloride in various media reveal the fundamental steps of its electrochemical reactions. In a supporting electrolyte of citric acid, the redox reaction of NiCl₂ can be analyzed to evaluate diffusion coefficients using the Randles-Sevcik equation. onlineacademicpress.com The voltammograms show distinct reduction and oxidation peaks, with a proposed two-electron transfer mechanism for the reduction of Ni(II). onlineacademicpress.com

The scan rate in a CV experiment is directly related to the rate of electron transfer. piscience.org Studies have shown that as the scan rate increases, the peak current also increases, which is characteristic of systems where the electrode reaction is coupled to a diffusion process. piscience.org The pH of the solution also strongly influences the peak current; in acidic conditions (e.g., pH 3), the nickel oxidation reaction can occur more completely. piscience.org

In ionic liquids, the voltammetric response of NiCl₂ is highly dependent on the acidic or basic nature of the melt. researchgate.net The complexation of Ni(II) by chloride in basic melts leads to a significant shift in the reduction potential compared to acidic melts, which is clearly observed in the cyclic voltammograms. researchgate.net

When studying the electrodeposition process, CV can reveal important details about the mechanism. For Ni(II) in deep eutectic solvents, CV curves exhibit a "current hysteresis" loop, which indicates that an electrocrystallization process is occurring. researchgate.net The presence of multiple reduction peaks in mixed-ion systems can also be resolved using CV. researchgate.net The technique is also essential for studying the effect of additives and the formation of intermediate species on the electrode surface. semanticscholar.org

Applications in Advanced Materials Science

Design and Synthesis of Nickel(II)-Containing Coordination Polymers and Metal-Organic Frameworks

Nickel chloride, often in its hydrated forms, is a fundamental starting material for the synthesis of Nickel(II)-containing coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional structures. The final architecture and properties of the resulting material are highly dependent on the choice of the organic linker, the coordination geometry of the nickel ion, and the reaction conditions, such as solvent and temperature. acs.orgnih.gov

Researchers have successfully synthesized a variety of Ni(II)-based CPs and MOFs using nickel chloride. For instance, the reaction of nickel(II) chloride with the ligand 2,5-bis(2-pyridyl)pyrazine in less polar solvents yields a one-dimensional coordination polymer. acs.org In this structure, the octahedral coordination of the nickel atom is satisfied by nitrogen atoms from the ligand, chloride ions, and oxygen atoms from solvent molecules, with both the chloride ions and the organic ligands acting as bridges. acs.orgnih.gov

The dimensionality of the polymer can be extended by selecting different ligands. Under hydrothermal conditions, a reaction involving 2,6-dimethyl-pyridine-3,5-dicarboxylic acid results in a three-dimensional (3D) network. tandfonline.com Similarly, tetrazole-based linkers have been employed with a nickel chloride precursor under solvothermal conditions to create robust MOFs with high thermal stability and significant surface area. nih.gov The synthesis of a nickel-naphthalene tetrazole MOF from NiCl₂·6H₂O resulted in a material with a specific surface area (SBET) of 320 m²g⁻¹ and high thermal stability up to 300 °C. nih.gov These examples underscore the role of nickel chloride as a versatile source of Ni(II) nodes for creating a diverse range of CPs and MOFs with potential applications in areas like gas separation and catalysis. nih.govrsc.org

PrecursorOrganic LigandSynthesis MethodResulting StructureReference
Nickel(II) chloride2,5-bis(2-pyridyl)pyrazine (bppz)Solution in methanol (B129727)1D Polymer: {[Ni₂Cl₂(bppz)(H₂O)₂(CH₃OH)₂]Cl₂}n acs.orgnih.gov
Nickel(II) chloride2-(4-bromophenoxy)acetohydrazideSolution in isopropanol1D Polymer: [NiCl₂L(2-PrOH)]n mdpi.com
NiCl₂·6H₂O2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz)Solvothermal3D MOF: [Ni(NDTz)(H₂O)₄] nih.gov
Not Specified2,6-dimethyl-pyridine-3,5-dicarboxylic acid (H₂dpdc)Hydrothermal3D Polymer: [NiPb(dpdc)]n tandfonline.com

Incorporation into Functional Composite Materials

The integration of nickel-based compounds, synthesized from precursors like nickel chloride tetrahydrate, into host matrices leads to the development of functional composite materials with enhanced or novel properties. These composites find applications in diverse technological areas, from mechanical reinforcement to advanced energy systems.

The performance of polymer nanocomposites is intrinsically linked to the dispersion of the nanofiller within the polymer matrix. researchgate.net The incorporation of nickel-based MOFs, synthesized using nickel chloride, as fillers in polymer membranes has been shown to influence the material's morphology and performance. For example, a nickel-naphthalene tetrazole MOF (NiNDTz) used as a filler in polycarbonate membranes resulted in a very homogeneous distribution of the filler particles. nih.gov This uniform dispersion is crucial for improving the mechanical and functional properties of the composite. The strong interaction between the tetrazole groups of the MOF and the polymer matrix contributes to this homogeneity. nih.gov The development of such mixed-matrix membranes with well-dispersed nickel-based MOFs demonstrates a promising route to creating materials with tailored properties for applications like industrial gas separation. nih.gov

Polymer MatrixFillerFiller Loading (%)Key Finding on Morphology/PropertiesReference
Polycarbonate (PC)Nickel-Naphthalene Tetrazole MOF (NiNDTz)20%Homogeneous filler distribution; simultaneous increase in gas permeability and selectivity. nih.gov

In the field of photovoltaics, nickel compounds are being actively investigated for use in Dye-Sensitized Solar Cells (DSSCs), primarily as alternative materials for the counter electrode (CE). mdpi.comnih.gov The CE in a DSSC plays a critical role in catalyzing the reduction of the redox electrolyte, a function traditionally performed by expensive platinum (Pt). mdpi.com Nickel-based materials such as nickel oxide (NiO) and nickel sulfide (B99878) (NiS) have emerged as promising, cost-effective replacements. mdpi.comrsc.org

NiO is valued for its high chemical stability and a valence band energy that is comparable to the redox potential of the commonly used I⁻/I₃⁻ electrolyte, which facilitates favorable charge transfer. mdpi.com Doping NiO with phosphorus to create nanoflower-like structures has been shown to produce a CE that achieves a power conversion efficiency of 9.05%, surpassing that of a conventional Pt CE (8.51%). mdpi.com Similarly, nickel sulfide CEs, prepared by a facile electrodeposition technique, have demonstrated high catalytic activity for the electrolyte reduction, leading to a DSSC performance (6.82% efficiency) comparable to that of Pt-based cells (7.00%). rsc.org

Beyond the counter electrode, Ni(II) complexes have been synthesized to function as the dye sensitizer (B1316253) itself. The first example of a Ni(II) complex acting as a sensitizer in a DSSC was based on a [Ni(II)(bpy)(qdt)] structure. ed.ac.uk The design of these complexes focuses on creating intensive visible light transitions that are assigned to ligand-to-ligand charge transfer, which promotes the necessary charge separation for electron injection into the semiconductor (e.g., TiO₂) and subsequent photovoltaic function. ed.ac.uk

DSSC ComponentNickel MaterialKey Material Property/FindingResulting Efficiency (η)Reference
Counter ElectrodeP-doped Nickel Oxide (P-NiO)High chemical stability and catalytic activity.9.05% mdpi.com
Counter ElectrodeNickel Sulfide (NiS)High catalytic activity for I₃⁻ reduction.6.82% rsc.org
Dye Sensitizer[Ni(dcbpy)(qdt)] complexExhibits ligand-to-ligand charge transfer for photo-induced charge separation.Low, but demonstrated function. ed.ac.uk

Investigations into Nonlinear Optical Properties of Nickel(II) Complexes

The incorporation of metal centers like nickel(II) into organic molecules is a promising strategy for developing materials with strong third-order nonlinear optical (NLO) properties. researchgate.net Such materials are of significant interest for applications in optical switching, 3D optical data storage, and optical power limiting. researchgate.net The presence of the metal ion can induce low-energy metal-ligand charge-transfer (MLCT) transitions, which can lead to a larger NLO effect compared to purely organic materials. researchgate.net

Researchers have synthesized novel Ni(II) complexes from nickel chloride and rationally designed organic ligands to investigate these properties. In one study, two Ni(II) complexes based on carbazole (B46965) ligands were synthesized and their third-order NLO properties were examined using the Z-scan technique with a femtosecond pulse laser. researchgate.net The results revealed that both nickel complexes exhibited strong two-photon absorption (TPA) and superior optical power limiting capabilities in the near-infrared spectrum (680 to 1080 nm). researchgate.net Crucially, the NLO effects of the Ni(II) complexes were found to be much better than those of the free ligands, demonstrating the significant enhancement provided by the nickel center. researchgate.net This line of research highlights the potential for creating advanced photonic materials by coordinating nickel ions with sophisticated organic structures.

Nickel(II) ComplexLigand TypeInvestigated NLO PropertyKey FindingReference
NiL¹₂Carbazole-based Schiff baseThird-order NLO (TPA, OPL)Strong two-photon absorption and optical power limiting in the near-IR range. researchgate.net
NiL²₂Carbazole-based Schiff baseThird-order NLO (TPA, OPL)NLO properties are significantly enhanced compared to the free ligand. researchgate.net

Environmental Remediation Research: Mechanistic Insights

Adsorption Mechanisms of Nickel(II) Ions on Novel Sorbent Materials

The removal of nickel(II) ions from aqueous solutions through adsorption is a widely studied and effective method. ajbls.com The efficiency of this process is influenced by several factors, including the properties of the adsorbent material, pH, temperature, and the initial concentration of nickel ions. ajbls.comajbls.com Novel sorbent materials, often derived from agricultural waste or synthesized as nanoparticles, have shown significant promise for nickel remediation.

The adsorption process is often evaluated using isotherm models, such as the Langmuir and Freundlich models, to understand the distribution of metal ions between the liquid and solid phases at equilibrium. ajbls.comresearchgate.net The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. ajbls.comresearchgate.net Kinetic studies, frequently employing pseudo-first-order and pseudo-second-order models, provide insights into the rate of adsorption. researchgate.net

Research on various adsorbent materials has revealed different mechanisms of nickel(II) ion removal. For instance, activated carbon derived from Gossypium arboreum shells has demonstrated effective nickel ion removal, with the process being endothermic and spontaneous. ajbls.com The adsorption capacity was found to increase with temperature, and the data fit the Langmuir isotherm model well, suggesting monolayer coverage. ajbls.comajbls.com Similarly, magnetic nanoparticles (MNPs) like Fe3O4 have been utilized as adsorbents, offering the advantage of easy separation from water. researchgate.net The adsorption of Ni(II) onto Fe3O4 MNPs was found to be optimal at a pH of 6.0 and followed the pseudo-second-order kinetic model, with the Langmuir isotherm providing a better fit than the Freundlich isotherm. researchgate.net

The pH of the solution is a critical parameter influencing the adsorption capacity. researchgate.netiscientific.org At lower pH values, there is competition between hydrogen ions and nickel ions for the active sites on the adsorbent, leading to lower removal efficiency. iscientific.org As the pH increases, this competition lessens, and the surface of the adsorbent becomes more negatively charged, favoring the uptake of positively charged nickel ions. iscientific.org However, at very high pH levels, nickel can precipitate out of the solution as nickel hydroxide (B78521), which is a different removal mechanism from adsorption. iscientific.org

Table 1: Comparison of Adsorption Parameters for Nickel(II) on Different Sorbent Materials

Sorbent Material Adsorption Model Maximum Adsorption Capacity (mg/g) Optimal pH Kinetic Model Reference
Gossypium arboreum Shell Carbon Langmuir Varies with temperature 6.5 Second-order ajbls.comajbls.com
Fe3O4 Magnetic Nanoparticles Langmuir 24.57 6.0 Pseudo-second-order researchgate.net
Sarkanda Grass Lignin Langmuir, Freundlich 12.56 (at 58.69 mg/L initial concentration) 5.0 Pseudo-second-order mdpi.com
Modified Sawdust Freundlich Not specified 6.0 Second-order researchgate.net

Phytoremediation Processes for Nickel Uptake and Sequestration at the Cellular Level

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants to clean up contaminated soils and water. researchgate.net For nickel contamination, certain plants, known as hyperaccumulators, have the remarkable ability to absorb high concentrations of nickel from the soil and transport it to their harvestable shoots without showing signs of toxicity. researchgate.netplos.org

The process of nickel uptake begins at the roots. researchgate.net While the exact mechanisms are complex and can vary between plant species, it is understood that nickel enters the root cells through transporters that are typically responsible for the uptake of essential micronutrients. researchgate.net Once inside the root, nickel must be transported to the shoots for effective phytoextraction. researchgate.net This root-to-shoot transport is a crucial step in the hyperaccumulation process. researchgate.net

At the cellular level, plants have developed sophisticated mechanisms to detoxify and sequester the high levels of nickel they accumulate. nih.gov One of the primary strategies is the chelation of nickel ions with organic molecules, such as organic acids and amino acids. nih.gov This binding process reduces the concentration of free, and therefore potentially toxic, nickel ions within the cytoplasm. nih.gov

Another key detoxification mechanism is the compartmentalization of nickel within the cell. nih.gov A significant portion of the accumulated nickel is transported into the vacuole, the large central storage organelle in plant cells. nih.gov This sequestration in the vacuole effectively isolates the nickel from sensitive metabolic processes occurring in the cytoplasm and chloroplasts. nih.gov The transport of nickel across the vacuolar membrane, or tonoplast, is facilitated by specific transporter proteins. nih.gov

Research has also highlighted the role of the plant's antioxidant defense system in mitigating the oxidative stress that can be induced by high nickel concentrations. nih.gov Plants can produce various enzymes and antioxidant compounds to neutralize reactive oxygen species (ROS) that may be generated in response to nickel toxicity. plos.orgnih.gov

Table 2: Cellular Mechanisms of Nickel Uptake and Sequestration in Plants

Cellular Process Mechanism Key Components Reference
Root Uptake Transport across the plasma membrane of root cells Metal transporters researchgate.net
Root-to-Shoot Transport Long-distance transport via the xylem Xylem loading and unloading mechanisms researchgate.net
Chelation Binding of nickel to organic molecules Organic acids, amino acids nih.gov
Vacuolar Sequestration Transport and storage of nickel in the vacuole Vacuolar metal-ion transporters nih.gov
Antioxidant Defense Mitigation of oxidative stress Antioxidant enzymes and compounds plos.orgnih.gov

Bioremediation Pathways and Microbial Interactions with Nickel(II) Species

Bioremediation leverages the metabolic capabilities of microorganisms to remove or detoxify pollutants from the environment. nih.gov In the context of nickel contamination, various bacteria have been identified that can interact with and remove nickel(II) ions from aqueous solutions. ijrdet.comresearchgate.net These microorganisms have evolved different mechanisms to tolerate and process heavy metals. nih.gov

One common mechanism is biosorption, where nickel ions bind to the surface of the microbial cells. nih.gov The cell walls of bacteria contain various functional groups, such as carboxyl, hydroxyl, and phosphate (B84403) groups, which can act as binding sites for metal ions. iscientific.org This process is influenced by factors like pH, temperature, and the initial concentration of nickel. iscientific.orgnih.gov

Some microorganisms can also actively take up nickel ions into their cells. nih.gov Once inside, the nickel can be sequestered or transformed into less toxic forms. nih.gov A key resistance strategy is the use of efflux pumps, which are specialized protein systems that actively transport toxic metals out of the cell, thereby maintaining low intracellular concentrations. nih.gov

The interaction between plants and microorganisms can also play a significant role in nickel remediation. nih.gov Plant growth-promoting rhizobacteria (PGPR) are a group of bacteria that live in the soil surrounding plant roots and can enhance plant growth and stress tolerance. nih.govcyberleninka.ru Some PGPR can produce siderophores, which are compounds that can bind to iron and other metals, including nickel. nih.gov This can influence the bioavailability of nickel in the soil, potentially enhancing its uptake by plants for phytoremediation. nih.gov Endophytic bacteria, which live inside plant tissues, can also contribute to metal tolerance and accumulation. nih.gov

Studies have shown that different bacterial species exhibit varying capacities for nickel removal. For example, Bacillus megaterium has been identified as having a high potential for nickel bioremediation. ijrdet.comresearchgate.net Research has also demonstrated that a consortium of different bacterial strains can work synergistically to enhance the bioremediation of nickel-contaminated soils and improve plant growth. cyberleninka.ru

Table 3: Microbial Mechanisms for Nickel Bioremediation

Mechanism Description Examples of Microorganisms Reference
Biosorption Binding of nickel ions to the cell surface Serratia marcescens nih.gov
Intracellular Accumulation Uptake of nickel ions into the cell Various bacteria nih.gov
Efflux Pumps Active transport of nickel out of the cell Cupriavidus metallidurans, Alcaligenes xylosoxidans nih.gov
Siderophore Production Chelation of nickel by microbial compounds Plant Growth-Promoting Rhizobacteria (PGPR) nih.gov

Speciation and Transport Modeling of Nickel(II) in Hydrothermal and Aquatic Systems

Understanding the speciation and transport of nickel(II) in hydrothermal and aquatic systems is crucial for predicting its environmental fate and mobility. tandfonline.comscirp.org Nickel speciation refers to the different chemical forms in which nickel exists in a solution, which can include free hydrated ions, inorganic complexes, and organic complexes. scirp.org The speciation of nickel is influenced by a variety of factors, including pH, redox conditions, temperature, and the presence of other ions and organic matter. scirp.org

In freshwater systems, a significant portion of dissolved nickel is often bound to organic ligands. nih.gov This complexation can affect the bioavailability and toxicity of nickel. scirp.org The kinetics of ligand exchange, the process by which nickel moves between different ligands, can be slow, meaning that nickel speciation in natural waters may not always be at equilibrium. nih.govacs.org

Numerical modeling is a valuable tool for investigating the complex processes that govern hydrothermal systems. geomar.de These models can simulate fluid flow, heat transport, and chemical reactions, providing insights into the formation of ore deposits and the distribution of metals like nickel. geomar.de By integrating geophysical and geochemical data, these models can help to understand the long-term evolution of hydrothermal systems and the factors that control the location and characteristics of hydrothermal vents. geomar.de

Table 4: Factors Influencing Nickel(II) Speciation and Transport

System Key Influencing Factors Dominant Nickel Species Transport Mechanisms Reference
Freshwater pH, Organic Ligands, Redox Conditions Organically complexed Ni, Free Ni2+ Advection, Dispersion, Ligand Exchange scirp.orgnih.gov
Hydrothermal Temperature, pH, Salinity, Redox Conditions Chloride complexes, Sulfide (B99878) complexes Convection, Fluid Mixing tandfonline.comtandfonline.com

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Nickel(II) Chloride Tetrahydrate Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of nickel compounds, including nickel(II) chloride tetrahydrate. These computational tools offer an unprecedented opportunity to accelerate materials discovery, optimize reaction conditions, and predict material properties, thereby reducing the time and cost associated with traditional experimental approaches. researchgate.net

Future research will likely focus on developing sophisticated ML algorithms capable of predicting the outcomes of synthetic routes using nickel(II) chloride tetrahydrate as a precursor. These models could optimize parameters such as temperature, precursor concentration, and the choice of reducing or stabilizing agents to achieve specific nanoparticle sizes, morphologies, and catalytic activities. researchgate.net By training on existing data, AI can guide researchers toward the most promising experimental pathways for creating novel nickel-based materials. researchgate.net

Table 1: Applications of AI/ML in Nickel Compound Research

Research AreaAI/ML ApplicationPotential Outcome
Materials Discovery Screening vast compositional spaces for new battery electrodes or catalysts. researchgate.netAccelerated identification of high-performance nickel-based materials.
Synthesis Optimization Predicting optimal reaction conditions (e.g., temperature, pH, concentration). researchgate.netresearchgate.netEnhanced control over nanoparticle size, morphology, and yield.
Property Prediction Forecasting electronic, catalytic, and mechanical properties of new compounds. nih.govEfficient design of materials with tailored functionalities.
Process Control Real-time monitoring and defect prediction in large-scale industrial synthesis. researchgate.netImproved production efficiency and material quality.

Novel Synthetic Approaches for Tailored Nanostructures and Advanced Composites

Recent advancements in materials science have highlighted the importance of controlling the size, shape, and composition of nanomaterials to fine-tune their properties. researchgate.net Nickel(II) chloride tetrahydrate serves as a crucial precursor in many of these innovative synthetic strategies. Future research is focused on developing more precise and scalable methods for creating tailored nanostructures and advanced composites.

Novel synthetic methodologies such as the polyol method, template-assisted synthesis, and chemical reduction are being refined to produce nickel nanoparticles with narrow size distributions and specific morphologies. mdpi.comacs.org The choice of nickel salt, including NiCl₂, is a critical parameter that influences the nucleation and growth kinetics of the resulting nanoparticles. mdpi.com For example, dendritic nickel disulfide (NiS₂) nanostructures have been successfully synthesized for the first time using nickel(II) chloride hexahydrate in a polymer gel matrix. researchgate.net

The concept of "controlled synthesis" is paramount, where manipulating parameters like precursor concentration, temperature, and the presence of stabilizing agents allows for the precise engineering of nanomaterials. researchgate.net This control is essential for applications ranging from electronics to biomedicine. researchgate.net Future work will likely explore the use of nickel(II) chloride tetrahydrate in creating complex, hierarchical nanostructures and composites, potentially incorporating other metals or support materials like activated carbon to enhance functionality for specific applications, such as environmental remediation. mdpi.com

Table 2: Synthetic Methods for Nickel Nanostructures from Nickel Chloride

Synthetic MethodDescriptionKey ParametersResulting Nanostructure
Polyol Process Reduction of a metal salt in a high-boiling alcohol (polyol) that acts as both solvent and reducing agent. mdpi.comTemperature, polyol type (e.g., ethylene (B1197577) glycol), precursor concentration. mdpi.comSpherical or other well-defined nanoparticles. mdpi.com
Template-Assisted Synthesis Electrodeposition of nickel into the pores of a template membrane (e.g., alumina). acs.orgTemplate pore diameter, deposition time, voltage. acs.orgNanowires with controlled diameter and length. acs.org
Chemical Reduction Reduction of Ni²⁺ ions in solution using a chemical reducing agent (e.g., NaBH₄). wikipedia.orgReducing agent, stabilizing agent, temperature. researchgate.netFinely divided nickel particles or nanoparticles. researchgate.netwikipedia.org
Gel-Matrix Reaction Reaction of the nickel salt within a polymer gel, controlling diffusion and growth. researchgate.netPolymer type, reaction time, concentration.Dendritic nanostructures. researchgate.net

Exploration of Untapped Catalytic Reactivities and Green Chemistry Applications

Nickel(II) chloride and its hydrates are established as useful reagents and precursors for catalysts in various organic syntheses. wikipedia.org However, there remains significant potential for discovering new catalytic activities and applying them within the framework of green chemistry, which emphasizes waste reduction, energy efficiency, and the use of environmentally benign substances. tandfonline.commdpi.com

Future research will likely focus on leveraging nickel catalysts derived from nickel(II) chloride tetrahydrate for a broader range of chemical transformations. Nickel nanoparticles, in particular, are attractive as eco-friendly and reusable catalysts due to their high surface-area-to-volume ratio and unique electronic properties. tandfonline.com There is growing interest in their application for reactions like the Biginelli synthesis of dihydropyrimidinones, a class of compounds with important pharmaceutical applications. tandfonline.com

The exploration of untapped reactivities could involve using nickel catalysts in C-H activation, cross-coupling reactions, and hydrogenation processes under milder, more sustainable conditions. Combining nickel(II) chloride with other reagents, such as reducing agents like sodium borohydride (B1222165) or zinc, can generate highly active catalytic species in situ. wikipedia.org The goal is to replace more expensive and toxic precious metal catalysts (e.g., palladium, platinum) with earth-abundant and less hazardous nickel-based systems, aligning with the principles of green chemistry. mdpi.com

Advanced In-situ Characterization Techniques for Dynamic Processes

Understanding the mechanisms of nanoparticle formation, catalytic reactions, and material degradation requires observing these processes as they happen. Advanced in-situ characterization techniques are critical for gaining real-time insights into the dynamic transformations involving nickel(II) chloride tetrahydrate.

One powerful technique is UV-Visible spectroscopy, which has been used to study the behavior of aqueous nickel chloride complexes in hydrothermal solutions at temperatures up to 250 °C. researchgate.net By monitoring changes in the absorption spectra, researchers can identify the specific nickel chloride species present (e.g., NiCl⁺, NiCl₂(aq)) and determine their stability under different conditions of temperature and chloride concentration. researchgate.net This information is vital for fields like geochemistry and hydrometallurgy. researchgate.net

Future research will increasingly employ a suite of in-situ techniques to probe reactions involving nickel(II) chloride tetrahydrate. These may include:

In-situ X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) to track changes in oxidation state and crystal structure during catalyst activation or nanoparticle synthesis.

In-situ Transmission Electron Microscopy (TEM) to visualize the nucleation and growth of individual nanoparticles in real-time.

In-situ Raman and Infrared Spectroscopy to monitor chemical bond formation and identify reaction intermediates on a catalyst's surface.

These advanced methods will provide a detailed, mechanistic understanding of dynamic processes, enabling more rational design and control over materials synthesis and catalytic performance.

Interdisciplinary Studies at the Interface of Chemistry, Materials Science, and Environmental Science

The future of research on nickel(II) chloride tetrahydrate lies at the intersection of multiple scientific disciplines. Collaborative studies that bridge chemistry, materials science, and environmental science are essential for developing holistic solutions to complex technological and environmental challenges.

In the realm of materials science and chemistry , the focus is on using nickel(II) chloride tetrahydrate as a precursor to create advanced materials with novel properties. researchgate.net This includes the synthesis of nickel-rich layered oxides for high-energy batteries and the fabrication of magnetic nickel nanowires for data storage or sensor applications. researchgate.netacs.org

At the interface of chemistry and environmental science , research is directed towards both understanding and mitigating the environmental impact of nickel. Studies on the transport of nickel in hydrothermal systems, facilitated by the formation of chloride complexes, are crucial for modeling ore deposits. researchgate.net Conversely, materials derived from nickel chloride are being developed for environmental remediation. For example, composites containing activated carbon can be used to remove heavy metals, including nickel, from contaminated water. mdpi.com A recent study demonstrated that a composite of modified construction aggregate and activated carbon could effectively remove nickel (85% reduction) and other heavy metals from water. mdpi.com These interdisciplinary efforts ensure that the development of new materials and processes is conducted in a sustainable and environmentally responsible manner.

Q & A

Q. How does the hydration state of nickel chloride influence its reactivity in aqueous synthesis?

The hydration state (e.g., tetrahydrate vs. hexahydrate) affects solubility, ion release kinetics, and crystalline structure. For instance, tetrahydrate (NiCl₂·4H₂O) transitions to dihydrate at 64°C, altering its dehydration behavior in solution-based reactions. To mitigate unintended phase changes, control reaction temperatures below 29°C and monitor humidity during storage .

Q. What standardized methods ensure the stability of nickel chloride tetrahydrate during storage?

Store in airtight containers with desiccants at 4°C to prevent hydration/dehydration. Use thermogravimetric analysis (TGA) to verify hydration state pre-experiment. Avoid exposure to temperatures >30°C to suppress hexahydrate-to-tetrahydrate transitions .

Q. How is this compound synthesized from anhydrous nickel chloride?

Dissolve anhydrous NiCl₂ in deionized water, then recrystallize under controlled humidity (60–70% RH) at 25–30°C. Filter and dry crystals under vacuum to retain the tetrahydrate form. Confirm purity via X-ray diffraction (XRD) .

Advanced Research Questions

Q. How do conflicting reports on nickel chloride’s catalytic activity in oxygen evolution reactions (OER) inform experimental design?

Discrepancies arise from hydration-state variability and precursor decomposition. For OER studies, pre-calcine NiCl₂·4H₂O at 150°C to remove bound water, ensuring consistent active-site formation. Cross-validate using in situ Raman spectroscopy to track phase evolution during electrolysis .

Q. What methodologies optimize this compound’s performance in electrocatalytic thin-film fabrication?

Use sol-gel deposition with chelating agents (e.g., hexamethylenetetramine) to stabilize Ni²⁺ ions. Adjust pH to 8–9 to prevent premature hydrolysis. Electrochemical impedance spectroscopy (EIS) can assess film conductivity and interfacial stability .

Q. How does the hydration state impact nickel chloride’s role in metal-organic framework (MOF) synthesis?

Tetrahydrate releases water gradually, enabling controlled ligand coordination. Compare with hexahydrate (faster dehydration) using time-resolved XRD. For bimetallic MOFs, optimize stoichiometry to account for NiCl₂·4H₂O’s lower water content versus hexahydrate .

Q. What analytical techniques resolve contradictions in nickel chloride hydrate phase transitions?

Pair TGA with differential scanning calorimetry (DSC) to map dehydration enthalpies. For vapor-pressure-dependent transitions, use dynamic vapor sorption (DVS) at 25–75°C. Reference historical data (e.g., Benrath and Boye’s vapor pressure curves) to calibrate models .

Q. How can hydration-induced variability in nickel chloride be controlled during high-throughput catalyst screening?

Implement automated humidity chambers during precursor dispensing. Use machine learning to correlate hydration state with catalytic output (e.g., overpotential in water splitting). Validate with synchrotron-based X-ray absorption spectroscopy (XAS) .

Methodological Notes

  • Characterization: Use XRD for phase identification, TGA for hydration analysis, and inductively coupled plasma mass spectrometry (ICP-MS) for quantifying Ni²⁺ dissolution.
  • Contradiction Management: Cross-reference historical datasets (e.g., phase transition temperatures ) with modern kinetic studies to resolve inconsistencies.
  • Safety: Follow SDS guidelines for handling nickel compounds, including PPE and ventilation, due to carcinogenic risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.